Safingol
説明
特性
IUPAC Name |
(2S,3S)-2-aminooctadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045768 | |
| Record name | Safingol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15639-50-6, 3102-56-5 | |
| Record name | Safingol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15639-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safingol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safingol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAFINGOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Safingol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Safingol's Mechanism of Action in Autophagy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Safingol (L-threo-sphinganine), a synthetic stereoisomer of endogenous sphinganine, has demonstrated potent anti-cancer activity by inducing a non-apoptotic form of cell death known as autophagy. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced autophagy, focusing on its direct inhibitory effects on key signaling pathways. Contrary to initial hypotheses, this compound's primary mechanism is independent of its role as a sphingosine (B13886) kinase inhibitor or its ability to modulate endogenous ceramide levels. Instead, it orchestrates autophagy through a dual inhibition of Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade. Furthermore, evidence suggests a role for reactive oxygen species (ROS) in mediating this compound-induced autophagy, presenting a multifaceted mechanism of action. This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and provides visual representations of the signaling pathways involved.
Core Mechanism: Dual Inhibition of PKC and PI3K/Akt/mTOR Pathways
This compound's principal mechanism for inducing autophagy in solid tumor cells lies in its ability to concurrently inhibit two critical cell survival pathways: the Protein Kinase C (PKC) family and the PI3K/Akt/mTOR pathway.[1][2][3] This dual inhibition disrupts the normal cellular processes that suppress autophagy, leading to its robust activation.
Inhibition of Protein Kinase C (PKC)
This compound acts as a direct inhibitor of several PKC isoforms, most notably PKCδ and PKCε.[1][2] PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation and survival.[4] By inhibiting these specific isoforms, this compound disrupts downstream signaling that normally represses autophagy. Studies have shown that siRNA-mediated knockdown of PKCδ and PKCε can independently induce autophagy, although to a lesser extent than this compound alone, highlighting the importance of targeting these specific isoforms.[1][2]
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and a potent inhibitor of autophagy.[5] this compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt, p70S6 kinase (p70S6K), and ribosomal protein S6 (rS6).[1][2][3] The mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a key component of this pathway and a master regulator of autophagy.[6] Activated mTOR complex 1 (mTORC1) suppresses autophagy by phosphorylating and inactivating key autophagy-initiating proteins like ULK1 and ATG13.[5][6] By inhibiting the upstream components of this pathway, this compound effectively leads to the de-inhibition of mTOR, thereby promoting the initiation of autophagy.
Synergy of Dual Inhibition
Crucially, the potent induction of autophagy by this compound is a result of the synergistic effect of inhibiting both the PKC and PI3K/Akt/mTOR pathways.[1][2] Experiments have demonstrated that inhibiting either pathway alone with specific inhibitors (e.g., LY294002 for PI3K) or siRNA for PKC isoforms induces a moderate level of autophagy.[1][2] However, the simultaneous inhibition of both pathways results in a level of autophagy comparable to that induced by this compound, indicating that both events are necessary for its full effect.[1][2][3]
Alternative Mechanism: Role of Reactive Oxygen Species (ROS)
An additional mechanism contributing to this compound-induced autophagy involves the generation of reactive oxygen species (ROS).[7][8]
ROS as a Trigger for Autophagy
This compound treatment has been shown to induce a time- and concentration-dependent increase in intracellular ROS levels.[7] This oxidative stress is believed to be a primary trigger for the subsequent autophagic response. The scavenging of ROS with antioxidants like N-acetyl-L-cysteine (NAC) was found to prevent the induction of autophagy and reverse this compound-induced cell death, confirming the critical role of ROS in this process.[7][8]
Autophagy as a Pro-Survival Response to ROS
In the context of ROS-induced damage, autophagy appears to function as a cytoprotective or cell repair mechanism.[7][8] By sequestering and degrading damaged organelles and proteins resulting from oxidative stress, autophagy helps to mitigate cellular damage. This is supported by findings where the inhibition of autophagy using agents like 3-methyladenine (B1666300) (3-MA) or bafilomycin A1 significantly enhanced this compound-induced cell death.[7][8]
Involvement of Bcl-2 Family Proteins and AMPK
The ROS-mediated autophagy induced by this compound may also be regulated by Bcl-2 family proteins, with evidence pointing towards the involvement of Bcl-xL and Bax.[7][8] Furthermore, this compound treatment has been associated with an increase in the phosphorylation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell that can activate autophagy, in part by inhibiting mTORC1.[7][8]
Independence from Endogenous Sphingolipid Modulation
Initial investigations into this compound's mechanism of action considered its potential to alter the balance of endogenous sphingolipids, particularly by inhibiting sphingosine kinase and leading to an accumulation of ceramide, a known inducer of autophagy.[9][10] However, extensive lipidomic analysis has demonstrated that this compound-induced autophagy occurs without significant changes in the levels of ceramide, dihydroceramide, or sphingosine-1-phosphate.[1][2][3] Furthermore, inhibiting ceramide synthesis with fumonisin B1 did not reverse this compound's autophagic effects, definitively establishing that this mechanism is independent of endogenous sphingolipid modulation.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound-induced autophagy.
Table 1: Effect of this compound on Autophagy Induction in HCT-116 Colon Cancer Cells
| Treatment | Concentration | Percentage of Autophagic Cells | Reference |
| Untreated Control | - | 3% | [9] |
| This compound | 12 µM | 17 ± 2% | [9] |
| This compound + Cisplatin | 12 µM + 10 µM | 27 ± 3% | [9] |
| This compound + SN-38 | 12 µM + 50 nM | 47 ± 4% | [9] |
Table 2: Effect of PKC and PI3K Pathway Inhibition on Autophagy in HCT-116 Cells
| Treatment | Condition | Percentage of Autophagic Cells | Reference |
| Control | - | ~5% | [1] |
| This compound | 12 µM | ~23% | [1] |
| PKCδ siRNA | - | 7 ± 2% | [1] |
| PKCε siRNA | - | 13 ± 5% | [1] |
| LY294002 (PI3K inhibitor) | - | ~10% | [3] |
| PKCε siRNA + LY294002 | - | Comparable to this compound | [1][2] |
Key Experimental Protocols
This section outlines the methodologies used in the pivotal experiments that elucidated this compound's mechanism of action in autophagy.
Assessment of Autophagy
-
Acridine (B1665455) Orange Staining for Acidic Vesicular Organelles (AVOs): Cells are stained with acridine orange, a lysosomotropic dye that fluoresces red in acidic compartments (like autolysosomes) and green in the cytoplasm and nucleus. The accumulation of AVOs, indicative of autophagy, is quantified by flow cytometry.[1][9]
-
LC3 Immunoblotting: The conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. This is assessed by Western blotting, where an increase in the LC3-II band indicates autophagy induction.[1][7]
-
Electron Microscopy: Transmission electron microscopy is used to directly visualize the formation of double-membraned autophagosomes and autolysosomes within the cytoplasm of treated cells.[1][3]
Inhibition of Autophagy
-
3-Methyladenine (3-MA): A widely used inhibitor of autophagy that blocks the activity of class III PI3K, an essential component for the initiation of autophagosome formation.[8][9]
-
Bafilomycin A1: An inhibitor of the vacuolar H+-ATPase that prevents the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[7][8]
Analysis of Signaling Pathways
-
Western Blotting for Phosphorylated Proteins: The activation state of signaling pathways is assessed by immunoblotting with antibodies specific to the phosphorylated forms of key proteins such as Akt, p70S6K, and rS6.[1][2]
-
siRNA-mediated Gene Silencing: Small interfering RNAs (siRNAs) are used to specifically knock down the expression of target proteins, such as PKCδ and PKCε, to determine their individual roles in this compound-induced autophagy.[1][2]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic described in this guide.
Caption: this compound's dual inhibition of PKC and PI3K/Akt/mTOR pathways.
Caption: ROS-mediated induction of cytoprotective autophagy by this compound.
Caption: General experimental workflow for assessing this compound-induced autophagy.
Conclusion and Future Directions
This compound induces autophagy in cancer cells through a well-defined, dual-inhibitory mechanism targeting the PKC and PI3K/Akt/mTOR pathways, independent of its effects on endogenous sphingolipid metabolism. An additional layer of complexity is added by the involvement of ROS, which can trigger a cytoprotective autophagic response. This in-depth understanding of this compound's mechanism of action is crucial for its continued development as a therapeutic agent. Future research should focus on further elucidating the interplay between the dual-inhibition and ROS-mediated pathways, identifying potential biomarkers to predict patient response, and exploring rational combination therapies that could potentiate this compound's anti-cancer efficacy by modulating the autophagic response. The unique ability of this compound to induce a non-apoptotic form of cell death makes it a promising candidate for overcoming resistance to conventional apoptosis-inducing chemotherapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase C Isozymes and Autophagy during Neurodegenerative Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Suffruticosol C-Mediated Autophagy and Cell Cycle Arrest via Inhibition of mTORC1 Signaling | MDPI [mdpi.com]
- 7. The role of reactive oxygen species and autophagy in this compound-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of reactive oxygen species and autophagy in this compound-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Regulation of autophagy by sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safingol: A Comprehensive Technical Guide to its Function as a Protein Kinase C Inhibator
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to the transduction of signals governing a myriad of cellular processes, including proliferation, differentiation, apoptosis, and invasion.[1] Given their significant role in cellular regulation, aberrant PKC activity has been implicated in the pathophysiology of numerous diseases, most notably cancer, rendering them a compelling target for therapeutic intervention.[1] Safingol, also known as L-threo-dihydrosphingosine or sphinganine, is a saturated derivative of sphingosine (B13886) that has emerged as a potent inhibitor of Protein Kinase C.[2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, inhibitory activity, and its effects on cellular pathways, along with relevant experimental protocols for researchers and drug development professionals.
Chemical and Physical Properties of this compound
This compound is a lysosphingolipid characterized by its specific stereochemical configuration.[3][4] Its fundamental properties are crucial for its biological activity and for its application in experimental settings.
| Property | Value | Reference |
| Chemical Name | (2S,3S)-2-amino-1,3-octadecanediol | [3][5] |
| Synonyms | L-threo-dihydrosphingosine, L-threo-sphinganine, SPC-100270 | [3][6] |
| CAS Number | 15639-50-6 | [3] |
| Chemical Formula | C₁₈H₃₉NO₂ | [3] |
| Molecular Weight | 301.5 g/mol | [3][6] |
| Solubility | Soluble in ethanol (B145695) (0.25 mg/ml) | [3] |
| Physical Form | Solid | |
| InChI | InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 | [3] |
Mechanism of Action as a PKC Inhibitor
This compound exerts its inhibitory effect on Protein Kinase C through competitive binding.[2] It specifically targets the regulatory phorbol-binding domain (C1 domain) of PKC.[2][7] This interaction prevents the binding of diacylglycerol (DAG), a crucial endogenous activator of most PKC isoforms. By occupying this site, this compound effectively locks the enzyme in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Inhibitory Activity of this compound
While this compound is broadly known as a PKC inhibitor, it also demonstrates inhibitory activity against other kinases, particularly sphingosine kinase (SphK).[3][5] The concentration at which it inhibits 50% of the enzyme's activity (IC50) and its inhibitory constant (Ki) are key parameters for researchers.
| Target Kinase | IC50 / Ki | Cell Line / Conditions | Reference |
| Protein Kinase C (PKC) | IC50: 37.5 µM | Purified rat brain PKC | [7] |
| Protein Kinase C (PKC) | Ki: 33 µM | [5] | |
| Sphingosine Kinase (SphK) | Ki: ~5 µM | [5] |
Cellular Effects of this compound
The inhibition of PKC and other kinases by this compound leads to a cascade of downstream cellular effects, making it a molecule of interest in cancer research. It has been shown to reduce cell viability and induce apoptosis in various cancer cell lines.[8][9] Furthermore, this compound can act synergistically with conventional chemotherapeutic agents, enhancing their anti-cancer efficacy.[9][10]
| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |
| SKOV-3 | Ovarian Cancer | Reduced cell viability | 1.4 ± 0.18 µM | [9] |
| H295R | Adrenocortical Carcinoma | Reduced cell viability | 5 µM (52.30% reduction) | [8] |
| JIL-2266 | Adrenocortical Carcinoma | Reduced cell viability | 4 µM (51.96% reduction) | [8] |
| MUC-1 | Adrenocortical Carcinoma | Reduced cell viability | 3 µM (30.38% reduction) | [8] |
| TVBF-7 | Adrenocortical Carcinoma | Reduced cell viability | 8 µM (51.52% reduction) | [8] |
| H295R | Adrenocortical Carcinoma | Increased apoptosis | 7.5 µM (146.73% increase) | [8] |
| JIL-2266 | Adrenocortical Carcinoma | Increased apoptosis | 4 µM (141.6% increase) | [8] |
| MUC-1 | Adrenocortical Carcinoma | Increased apoptosis | 5 µM (38.20% increase) | [8] |
| TVBF-7 | Adrenocortical Carcinoma | Increased apoptosis | 8 µM (250.14% increase) | [8] |
The signaling pathways affected by this compound are complex. By inhibiting PKC, it can modulate pathways such as MAPK and JNK/SAPK.[9] Additionally, as an inhibitor of sphingosine kinase, this compound can alter the balance between the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P), further contributing to its anti-cancer effects.[8][11]
Experimental Protocols
In Vitro PKC Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on PKC activity using a radioactive assay format.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific PKC substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of this compound.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.01 mg/mL diacylglycerol)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid or by precipitating the proteins with TCA.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the roles of Protein Kinase C and sphingolipid signaling in cellular processes. Its ability to competitively inhibit PKC and modulate the ceramide/S1P rheostat underlies its pro-apoptotic and anti-proliferative effects in cancer cells. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted activities of this compound and its potential as a therapeutic agent, particularly in combination with existing chemotherapies. Further investigation into its isoform specificity and in vivo efficacy will be crucial for its future clinical applications.
References
- 1. Protein kinase C: a worthwhile target for anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C18H39NO2 | CID 3058739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effect of the sphingosine kinase inhibitor this compound in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
A Technical Guide to the Role of Safingol in Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingolipids are a critical class of lipids that serve not only as structural components of cell membranes but also as bioactive signaling molecules that regulate fundamental cellular processes, including proliferation, apoptosis, and stress responses. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is a key determinant of cell fate. Disruption of this balance is implicated in numerous pathologies, most notably cancer. Safingol (L-threo-dihydrosphingosine), a synthetic stereoisomer of sphinganine, has emerged as a significant pharmacological tool and potential therapeutic agent due to its ability to modulate this critical pathway. This document provides a comprehensive technical overview of this compound's mechanism of action, its metabolic fate, and its effects on cellular signaling, supported by quantitative data and detailed experimental protocols.
Introduction to this compound
This compound, chemically known as (2S,3S)-2-amino-1,3-octadecanediol, is the L-threo enantiomer of dihydrosphingosine (also known as sphinganine)[1][2][3]. As a saturated derivative of sphingosine (B13886), it functions as a potent modulator of sphingolipid metabolism[4]. Its primary pharmacological interest stems from its dual inhibitory action on two key enzyme families: Protein Kinase C (PKC) and Sphingosine Kinases (SphK), particularly SphK1[5][6][7]. By inhibiting these enzymes, this compound directly influences the sphingolipid rheostat, promoting cell death pathways, which makes it an agent of interest for cancer therapy[7][8]. It was the first putative SphK inhibitor to be evaluated in clinical trials for cancer treatment[1][7].
Mechanism of Action
This compound's biological effects are primarily attributed to its direct inhibition of SphK and PKC, which in turn modulates downstream signaling cascades.
Inhibition of Sphingosine Kinase (SphK)
Sphingosine Kinase 1 (SphK1) is the enzyme responsible for phosphorylating sphingosine to produce the pro-proliferative signaling molecule S1P[9]. High levels of SphK1 and S1P are associated with tumor progression, angiogenesis, and resistance to therapy[8][10][11]. This compound acts as a potent competitive inhibitor of SphK1[5][7]. This inhibition blocks the production of S1P, leading to two crucial consequences:
-
An accumulation of its substrate, sphingosine, which can be converted to the pro-apoptotic lipid, ceramide[10].
This shifts the sphingolipid balance towards apoptosis, making cancer cells more susceptible to cell death[7][13].
Inhibition of Protein Kinase C (PKC)
In addition to its effects on SphK, this compound is a known inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases involved in tumorigenesis and cell proliferation[4][13][14]. This compound competitively binds to the regulatory phorbol-binding C1 domain of PKC isoforms[4][15]. Although its inhibitory constant (Ki) for PKC is higher than for SphK, this action contributes to its overall anti-cancer effects[7]. Inhibition of specific PKC isoforms, such as PKCδ and PKCε, has been linked to the induction of autophagy[6].
Modulation of the Sphingolipid Rheostat
The central mechanism of this compound's action is its ability to tip the cellular "sphingolipid rheostat" from survival towards death. By inhibiting SphK1, it simultaneously lowers the concentration of S1P and leads to the accumulation of ceramide precursors[7][13]. This alteration is a critical event that triggers downstream signaling pathways leading to apoptosis and autophagy.
Impact on Downstream Signaling Pathways
This compound's modulation of the sphingolipid rheostat and direct inhibition of PKC lead to the suppression of key pro-survival signaling pathways. Studies have shown that this compound inhibits the phosphorylation of critical components in the PI3K/Akt/mTOR and MAPK (ERK) pathways[6]. The inhibition of these pathways is a direct consequence of reduced S1P signaling and PKC activity, which culminates in the induction of autophagic cell death[6][13].
Metabolic Fate of this compound
Despite its unnatural L-threo stereochemistry, this compound is recognized and processed by enzymes within the sphingolipid metabolic pathway[16]. Upon entering the cell, it is primarily metabolized via two routes:
-
N-acylation : A significant portion of this compound is N-acylated to form L-threo-dihydroceramide. This process is less sensitive to the ceramide synthase inhibitor Fumonisin B1 compared to the acylation of the natural D-erythro-dihydrosphingosine[16].
-
Phosphorylation : A small amount of this compound can be phosphorylated to L-threo-dihydrosphingosine-1-phosphate[17].
The resulting L-threo-dihydroceramide is a poor substrate for dihydroceramide (B1258172) desaturase and thus does not get converted to L-threo-ceramide. Instead, it either accumulates or is further metabolized to L-threo-dihydrosphingomyelin or glucosylated to enter the glycosphingolipid pathway[16]. This metabolic conversion may reduce the cytotoxic potential of this compound itself[16].
Cellular Outcomes and Therapeutic Applications
This compound's modulation of sphingolipid metabolism results in potent anti-cancer effects, primarily through the induction of autophagy and apoptosis, and it has shown significant promise in combination with conventional chemotherapeutics.
Induction of Autophagy and Apoptosis
This compound induces cell death primarily through a non-apoptotic, autophagic mechanism[6][7]. This is characterized by the formation of acidic vacuoles and is driven by the inhibition of the PI3K/Akt/mTOR and PKC signaling pathways[6][18]. However, by promoting the accumulation of ceramide, this compound can also trigger caspase-dependent apoptosis[8][10]. In some cancer cell lines, this compound treatment leads to a significant increase in caspases 3 and 7 activity[9].
Synergism with Chemotherapeutic Agents
While this compound shows limited activity as a single agent in vivo, its major therapeutic potential lies in its ability to potentiate the effects of conventional chemotherapy drugs like cisplatin (B142131), doxorubicin, and mitomycin C[5][7][14]. By increasing ceramide levels and inducing apoptosis, this compound enhances the cytotoxicity of these agents[7][14]. Clinical trials have successfully demonstrated that this compound can be safely administered with cisplatin, achieving target inhibition (downregulation of S1P) and showing promising anti-tumor activity in patients with advanced solid tumors, including adrenocortical carcinoma[1][12][19].
Quantitative Data
The following tables summarize key quantitative parameters related to this compound's activity from preclinical and clinical studies.
Table 1: Inhibitory Constants and In Vitro Efficacy
| Parameter | Target Enzyme/Cell Line | Value | Reference(s) |
|---|---|---|---|
| Ki | Sphingosine Kinase (SphK) | ~5 µM | [7] |
| Ki | Protein Kinase C (PKC) | ~33 µM | [7] |
| IC50 | Sphingosine Kinase 1 (SphK1) | 3-6 µM (as Ki) | [10] |
| Cell Viability | H295R (Adrenocortical Carcinoma) | -52.3% at 5 µM (72h) | [9] |
| Cell Viability | JIL-2266 (Adrenocortical Carcinoma) | -52.0% at 4 µM (72h) | [9] |
| Caspase 3/7 Activity | H295R (Adrenocortical Carcinoma) | +146.7% at 7.5 µM (24h) | [9] |
| Caspase 3/7 Activity | TVBF-7 (Adrenocortical Carcinoma) | +250.1% at 8 µM (24h) |[9] |
Table 2: Clinical Pharmacokinetics and Dosing
| Parameter | Study Details | Value | Reference(s) |
|---|---|---|---|
| Recommended Phase II Dose | In combination with Cisplatin | This compound: 840 mg/m²Cisplatin: 60 mg/m²(every 3 weeks) | [1][5][12] |
| Maximum Tolerated Dose (MTD) | In combination with Cisplatin | 840 mg/m² this compound (120 min infusion) + 60 mg/m² Cisplatin | [12] |
| Dose Range Tested | In combination with Doxorubicin | 15 to 120 mg/m² | |
| Plasma Cmax | At 120 mg/m² dose | 1040 +/- 196 ng/ml |
| Plasma Half-life (t1/2) | At 120 mg/m² dose | 3.97 +/- 2.51 h | |
Key Experimental Protocols
Protocol: Sphingosine Kinase 1 (SphK1) Activity Assay (Radiometric)
This protocol outlines a method to determine the inhibitory effect of this compound on SphK1 activity.[20]
Methodology:
-
Enzyme and Substrate Preparation : Recombinant human SphK1 is used as the enzyme source. The substrate, sphingosine, is prepared in a reaction buffer containing Triton X-100 to form micelles, which facilitates its presentation to the enzyme.
-
Inhibitor Addition : Prepare serial dilutions of this compound in the reaction buffer. Add the inhibitor or a vehicle control to respective reaction tubes.
-
Enzyme Reaction : Add the SphK1 enzyme to the tubes and pre-incubate briefly. Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP. Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination and Lipid Extraction : Stop the reaction by adding an acidic solution (e.g., 1N HCl) followed by a chloroform:methanol mixture. Vortex vigorously and centrifuge to separate the phases. The lipids, including the newly formed [32P]S1P, will be in the lower organic phase.
-
Separation and Quantification : Carefully collect the lower organic phase and dry it under nitrogen. Resuspend the lipid extract in a small volume of chloroform:methanol and spot it onto a silica (B1680970) gel Thin Layer Chromatography (TLC) plate. Develop the TLC plate using an appropriate solvent system (e.g., 1-butanol:acetic acid:water).
-
Data Analysis : Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled S1P. Scrape the S1P spots from the plate and quantify the radioactivity using a scintillation counter. Calculate the percentage of SphK1 inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Protocol: Quantification of Cellular Ceramide by LC-MS/MS
This protocol provides a robust method for measuring changes in the levels of different ceramide species in cells following treatment with this compound.[21][22]
Methodology:
-
Cell Culture and Treatment : Plate cells at a desired density and allow them to adhere. Treat the cells with this compound at various concentrations and time points. Include a vehicle-treated control group.
-
Cell Harvesting and Lipid Extraction : After treatment, wash the cells with ice-cold PBS and harvest them. Perform a total lipid extraction using a standard method such as the Bligh and Dyer procedure (chloroform:methanol:water). Spike the sample with an internal standard (e.g., C17:0 ceramide) prior to extraction to control for extraction efficiency and instrument variability[22].
-
Sample Preparation : Dry the lipid extract from the organic phase under a stream of nitrogen. Reconstitute the lipid film in a solvent compatible with the liquid chromatography system (e.g., methanol).
-
Liquid Chromatography (LC) Separation : Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column. Use a gradient elution program with solvents such as methanol, water, and formic acid to separate the different ceramide species based on their acyl chain length and saturation.
-
Tandem Mass Spectrometry (MS/MS) Analysis : The eluent from the LC is directed into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition and Analysis : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each ceramide species, monitor a specific precursor-to-product ion transition (e.g., for C16:0 ceramide, the transition from its protonated molecule to the sphingoid base fragment). Create a calibration curve using known amounts of ceramide standards. Quantify the amount of each ceramide species in the samples by comparing their peak areas to that of the internal standard and the calibration curve[22].
Conclusion and Future Perspectives
This compound is a pivotal molecule in the study of sphingolipid metabolism, acting as a dual inhibitor of SphK1 and PKC. Its ability to shift the sphingolipid rheostat in favor of cell death by decreasing S1P and increasing ceramide precursors underpins its potent anti-cancer effects. This compound induces cell death through both autophagy and apoptosis and, most promisingly, acts synergistically with conventional chemotherapies. Clinical trials have confirmed its safety profile and demonstrated its potential in treating advanced solid tumors. Future research will likely focus on optimizing combination therapies, exploring its efficacy in a wider range of malignancies, and developing next-generation inhibitors that leverage the mechanistic insights gained from the study of this compound.
References
- 1. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Facebook [cancer.gov]
- 5. apexbt.com [apexbt.com]
- 6. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effect of the sphingosine kinase inhibitor this compound in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I clinical trial of this compound in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Antineoplastic Agents Targeting Sphingolipid Pathways [frontiersin.org]
- 14. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of the unnatural anticancer lipid this compound, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. benchchem.com [benchchem.com]
- 21. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 22. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of L-threo-sphinganine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threo-sphinganine, also known by its trivial name safingol, is a synthetic stereoisomer of the naturally occurring D-erythro-sphinganine. As a key structural analog in the vast and complex world of sphingolipids, L-threo-sphinganine has garnered significant attention for its potent biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of L-threo-sphinganine, offering valuable insights for researchers in sphingolipid chemistry, cell biology, and drug development.
The broader class of sphingolipids was first identified in the late 19th century by Johann Ludwig Wilhelm Thudichum. However, the precise stereochemical elucidation and synthesis of individual sphingoid bases, including the various isomers of sphinganine, were the result of pioneering work by Herbert E. Carter and his colleagues in the 1930s and 1940s. Their research laid the groundwork for understanding the structure and function of these essential lipids and paved the way for the synthesis of analogs like L-threo-sphinganine.
This guide will detail various synthetic approaches to L-threo-sphinganine, presenting quantitative data in a comparative format. Furthermore, it will provide detailed experimental protocols for key synthetic methodologies and illustrate the crucial signaling pathways modulated by this intriguing molecule.
Synthetic Routes to L-threo-sphinganine: A Comparative Analysis
The chemical synthesis of L-threo-sphinganine has been approached through several distinct strategies, each with its own advantages in terms of starting materials, efficiency, and stereocontrol. The following table summarizes quantitative data from three prominent synthetic routes.
| Synthetic Route | Starting Material(s) | Key Reactions | Overall Yield | Diastereoselectivity (threo:erythro) | Enantiomeric Excess (ee) | Reference |
| Nitroaldol (Henry) Reaction | Hexadecanal (B134135), 2-Nitroethanol (B1329411) | Nitroaldol condensation, Catalytic hydrogenation, Chiral resolution | ~18% | >95:5 | >95% | Popa et al., 2005 |
| Biomimetic Synthesis | N-Boc-L-serine methyl ester, Pentadecylmagnesium bromide | Grignard addition, Ketone reduction | ~35% | >92:8 | >95% | Hoffman & Tao, 1998[1] |
| Oxazoline (B21484) Formation & Olefin Metathesis | L-serine | Oxazoline formation, Olefin cross-metathesis, Hydrogenation | Not explicitly stated | Good | High | Tian et al., 2007[2] |
Experimental Protocols
Synthesis via Nitroaldol (Henry) Reaction
This practical, large-scale synthesis involves the condensation of a long-chain aldehyde with nitroethanol, followed by reduction and chiral resolution.
Step 1: Synthesis of dl-threo-2-nitro-1,3-octadecanediol
To a solution of hexadecanal (100 g, 0.416 mol) and 2-nitroethanol (39.5 g, 0.433 mol) in a mixture of pentane (B18724) and diethyl ether, triethylamine (B128534) (4.2 g, 0.0416 mol) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with cold pentane, and dried to afford the crude nitroalkanol. Recrystallization from a suitable solvent system (e.g., pentane:diethyl ether) yields dl-threo-2-nitro-1,3-octadecanediol with high diastereoselectivity.
Step 2: Synthesis of dl-threo-sphinganine
dl-threo-2-nitro-1,3-octadecanediol (50 g, 0.151 mol) is dissolved in ethanol (B145695), and 10% Palladium on carbon (5 g) is added. The mixture is hydrogenated under atmospheric pressure of hydrogen at room temperature for 24 hours. The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure. The residue is recrystallized from ethanol to give dl-threo-sphinganine.
Step 3: Resolution of dl-threo-sphinganine
The racemic dl-threo-sphinganine (20 g, 0.066 mol) is dissolved in hot methanol (B129727), and a solution of L-glutamic acid (4.85 g, 0.033 mol) in hot water is added. The mixture is allowed to cool to room temperature, and the resulting salt is collected by filtration. The salt is recrystallized from a methanol/water mixture to obtain the diastereomerically pure salt of L-threo-sphinganine with L-glutamic acid. The free base is liberated by treatment with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. Evaporation of the solvent yields L-threo-sphinganine.
Biomimetic Synthesis from L-serine
This approach mimics the biological synthesis of sphingoid bases, starting from the amino acid L-serine.
Step 1: Synthesis of N-Boc-3-keto-L-threo-sphinganine
To a solution of N-Boc-L-serine methyl ester (1.0 g, 4.56 mmol) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C is added a solution of pentadecylmagnesium bromide (2.0 equivalents) in THF. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-Boc-3-keto-L-threo-sphinganine.
Step 2: Stereoselective Reduction to N-Boc-L-threo-sphinganine
The N-Boc-3-keto-L-threo-sphinganine (500 mg, 1.14 mmol) is dissolved in methanol and cooled to 0°C. Sodium borohydride (B1222165) (1.2 equivalents) is added portion-wise. The reaction is stirred at 0°C for 1 hour and then quenched by the addition of acetone. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude product. Purification by column chromatography affords N-Boc-L-threo-sphinganine.
Step 3: Deprotection to L-threo-sphinganine
N-Boc-L-threo-sphinganine is dissolved in a solution of hydrochloric acid in methanol and stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield L-threo-sphinganine hydrochloride.
Signaling Pathways of L-threo-sphinganine
L-threo-sphinganine (this compound) exerts its biological effects primarily through the inhibition of key signaling kinases, leading to the induction of autophagy, a cellular self-degradation process. The molecule directly inhibits Protein Kinase C (PKC) isoforms and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[3]
Caption: L-threo-sphinganine's inhibitory action on PKC and the PI3K/Akt/mTOR pathway, leading to autophagy.
The diagram above illustrates how L-threo-sphinganine (this compound) concurrently inhibits both Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K). The inhibition of PI3K prevents the activation of its downstream effectors, Akt and mTOR. Since mTOR is a negative regulator of autophagy, its inactivation by the this compound-initiated cascade lifts this inhibition, resulting in the induction of autophagy. The direct inhibition of PKC by this compound also contributes to this pro-autophagic effect.
Experimental Workflow for Synthesis
The general workflow for the chemical synthesis of L-threo-sphinganine, regardless of the specific route, follows a series of logical steps designed to build the carbon backbone, introduce the correct stereochemistry, and deprotect the final molecule.
Caption: A generalized experimental workflow for the synthesis of L-threo-sphinganine.
This workflow highlights the critical stages in the synthesis of L-threo-sphinganine. It begins with the selection of appropriate starting materials, followed by the construction of the carbon skeleton. The crucial step is the stereocontrolled introduction of the amino and hydroxyl groups to achieve the desired threo configuration. Purification of the key intermediate is often necessary before the final deprotection steps to yield the target molecule.
Conclusion
L-threo-sphinganine stands as a testament to the power of chemical synthesis in providing access to biologically important molecules and their analogs. The synthetic routes detailed in this guide offer versatile strategies for obtaining this compound, each with its own set of advantages. The understanding of its mechanism of action, through the inhibition of key signaling pathways, opens avenues for its further investigation as a potential therapeutic agent, particularly in the context of diseases where the modulation of autophagy is desirable, such as cancer. This guide serves as a comprehensive resource for researchers aiming to synthesize, study, and potentially exploit the unique properties of L-threo-sphinganine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Safingol on Ceramide Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safingol (L-threo-dihydrosphingosine) is a synthetic sphingolipid analog that has garnered significant interest in oncology for its multifaceted mechanisms of action. Primarily recognized as a competitive inhibitor of sphingosine (B13886) kinase (SphK) and protein kinase C (PKC), this compound's influence on the intricate network of sphingolipid metabolism, particularly its effect on the generation of the pro-apoptotic second messenger ceramide, is a subject of ongoing investigation. This technical guide provides an in-depth analysis of the current understanding of this compound's role in ceramide generation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The guide aims to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform further studies and therapeutic strategies involving this compound.
Introduction: The Sphingolipid Rheostat and the Role of this compound
Sphingolipids are a class of bioactive lipids that play critical roles in cell signaling, proliferation, and apoptosis. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," a key determinant of cell fate.[1] In many cancers, this rheostat is tilted towards S1P, promoting cell growth and resistance to therapy.[2]
This compound, the L-threo stereoisomer of dihydrosphingosine, is a pharmacological agent designed to modulate this balance.[3] Its primary mechanisms of action are the competitive inhibition of two key enzymes:
-
Sphingosine Kinase (SphK): The enzyme responsible for the phosphorylation of sphingosine to S1P.[4][5] By inhibiting SphK, this compound directly reduces the levels of pro-survival S1P.[6]
-
Protein Kinase C (PKC): A family of serine/threonine kinases involved in various cellular processes, including proliferation and survival.[3][7]
The inhibition of these pathways by this compound can lead to cell cycle arrest and apoptosis, making it a promising agent in cancer therapy, often in combination with conventional chemotherapeutics.[7][8]
This compound's Effect on Ceramide Generation: A Complex Picture
The impact of this compound on ceramide levels is not straightforward and appears to be context-dependent, with conflicting reports in the literature. This complexity arises from the multifaceted ways this compound interacts with the sphingolipid metabolic network.
Direct and Indirect Mechanisms of Ceramide Modulation
Two primary hypotheses explain how this compound may influence ceramide generation:
-
Shifting the Sphingolipid Rheostat: By inhibiting SphK, this compound prevents the conversion of sphingosine to S1P. This can lead to an accumulation of sphingosine, which can then be recycled back to ceramide through the action of ceramide synthases (CerS) in the salvage pathway.[9] This shift in the rheostat towards ceramide is a proposed mechanism for this compound's pro-apoptotic effects.
-
Metabolism of this compound to L-threo-dihydroceramide: this compound itself can be acylated by ceramide synthases to form L-threo-dihydroceramide.[4][10] While this is not the natural D-erythro stereoisomer, its accumulation could contribute to the overall pool of dihydroceramides, which are precursors to ceramides (B1148491).
Conflicting Experimental Evidence
Several studies have investigated the effect of this compound on intracellular ceramide levels, with varying results:
-
Increased Ceramide Levels: One study demonstrated a dose-dependent increase in ceramide levels in HCT116 colon cancer cells treated with this compound. A 12 µM concentration of this compound for 24 hours resulted in a twelve-fold increase in ceramide.[11] Another study in MOLT-4 human leukemia cells found that 5 µM this compound for 24 hours increased the formation of endogenous D-erythro-ceramides by 70%.[10] This was attributed to the inhibition of downstream ceramide metabolism to glucosylceramides and sphingomyelins.[10]
-
No Change in Ceramide Levels: In contrast, a separate study, also using HCT-116 cells, reported that this compound did not elevate the levels of endogenous ceramide, sphingosine-1-phosphate, or dihydroceramide.[7] Another report suggested that while this compound treatment leads to an increase in sphingosine and dihydrosphingosine, it does not increase ceramide levels.[5]
This discrepancy highlights the cell-type-specific metabolic pathways and the potential for different experimental conditions to influence the outcome. The metabolism of this compound and its subsequent effects on sphingolipid fluxes are likely key determinants of whether a net increase in ceramide is observed.
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on this compound's inhibitory activity and its effect on sphingolipid levels.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Cell/System | Reference |
| Sphingosine Kinase (SphK) | ~5 µM | In vitro | [5] | |
| Sphingosine Kinase (SphK1) | 3-6 µM | In vitro | [12] | |
| Protein Kinase C (PKC) | 33 µM | In vitro | [6] |
Table 2: Effect of this compound on Sphingolipid Levels
| Cell Line | This compound Concentration | Duration of Treatment | Change in Ceramide Levels | Change in Other Sphingolipids | Reference |
| HCT116 Colon Cancer | 1-12 µM | 24 hours | Dose-dependent increase (up to 12-fold at 12 µM) | [11] | |
| MOLT-4 Leukemia | 5 µM | 24 hours | 70% increase in D-erythro-ceramides | 40% decrease in glucosylceramides, 35% decrease in sphingomyelins | [10] |
| HCT116 Colon Cancer | Not specified | Not specified | No elevation | No elevation in S1P or dihydroceramide | [7] |
| Human Colon Cancer | 12 µM | Not specified | No increase | Small increases in sphingosine and dihydrosphingosine | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Influenced by this compound
The following diagram illustrates the key signaling pathways affected by this compound, leading to a shift in the sphingolipid rheostat.
Experimental Workflow for Ceramide Quantification
The following diagram outlines a typical workflow for the quantification of intracellular ceramide levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Experimental Protocols
Quantification of Intracellular Ceramide by LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[5][13] Researchers should optimize parameters for their specific cell lines and instrumentation.
Materials:
-
Cultured cells (e.g., HCT116)
-
This compound solution (in appropriate vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), Chloroform (B151607), Water (HPLC grade)
-
Internal standard (e.g., C17:0 ceramide)
-
C18 reverse-phase HPLC column
-
Triple quadrupole mass spectrometer
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Harvest cells by scraping in PBS and transfer to a glass tube.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase solution (e.g., 1:2:0.8, water:methanol:chloroform).
-
Add the internal standard.
-
Vortex thoroughly and incubate at room temperature for 30 minutes.
-
Induce phase separation by adding chloroform and water.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute ceramides using a gradient of mobile phases (e.g., water with formic acid and methanol/acetonitrile with formic acid).
-
Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect specific ceramide species and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of ceramide standards. Normalize the peak areas of the endogenous ceramides to the peak area of the internal standard and quantify using the standard curve.
In Vitro Sphingosine Kinase Activity Assay
This protocol is a generalized radioactive assay.[12] Non-radioactive, fluorescence-based, or luminescence-based commercial kits are also available.
Materials:
-
Recombinant SphK1 or cell lysate containing SphK activity
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
This compound (inhibitor)
-
Chloroform, Methanol, KCl
-
TLC plates
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, sphingosine, and varying concentrations of this compound or vehicle control.
-
Enzyme Addition: Add the SphK1 enzyme or cell lysate to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction and Lipid Extraction: Terminate the reaction by adding a mixture of chloroform:methanol. Add KCl and vortex to separate the phases.
-
TLC Separation: Spot the lower organic phase onto a TLC plate and develop the plate using an appropriate solvent system (e.g., chloroform:methanol:acetic acid).
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled S1P. Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of SphK activity relative to the vehicle control for each this compound concentration to determine the IC50 value.
In Vitro Protein Kinase C Activity Assay
This is a generalized protocol; specific conditions may vary depending on the PKC isoform and substrate.[2][14]
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-³²P]ATP
-
PKC assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, phosphatidylserine, and diacylglycerol)
-
This compound (inhibitor)
-
Phosphocellulose paper
-
Phosphoric acid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the PKC assay buffer, PKC substrate, and varying concentrations of this compound or vehicle control.
-
Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop Reaction: Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper to stop the reaction.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of PKC activity relative to the vehicle control for each this compound concentration to calculate the IC50 value.
Conclusion and Future Perspectives
This compound's impact on ceramide generation is a nuanced process, influenced by the specific cellular context and metabolic wiring. While its primary roles as a SphK and PKC inhibitor are well-established, its ability to be metabolized to L-threo-dihydroceramide and to potentially inhibit downstream ceramide catabolism adds layers of complexity to its mechanism of action. The conflicting reports on its effect on endogenous ceramide levels underscore the need for further research to delineate the precise conditions under which this compound promotes ceramide accumulation.
For drug development professionals, understanding this complexity is crucial for designing rational combination therapies. For instance, combining this compound with agents that directly stimulate de novo ceramide synthesis or inhibit other ceramide-metabolizing enzymes could be a promising strategy to synergistically enhance its anti-cancer efficacy. Future studies should focus on comprehensive sphingolipidomic profiling in various cancer models treated with this compound to provide a clearer picture of its metabolic fate and its global impact on the sphingolipid network. Such insights will be invaluable for optimizing the therapeutic application of this compound and other sphingolipid-targeting drugs.
References
- 1. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of the unnatural anticancer lipid this compound, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
In Vitro Biological Activity of Safingol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol (L-threo-dihydrosphingosine) is a synthetic analog of the endogenous sphingolipid sphinganine.[1] It has garnered significant interest in cancer research due to its multifaceted biological activities demonstrated in a range of in vitro studies. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its mechanisms of action, cellular consequences, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.
Core Mechanisms of Action
In vitro studies have established this compound as a competitive inhibitor of two key enzyme families: Protein Kinase C (PKC) and Sphingosine (B13886) Kinase (SphK).[2][3]
-
Protein Kinase C (PKC) Inhibition: this compound competitively targets the regulatory phorbol-binding domain of PKC, a family of serine/threonine kinases involved in various cellular processes including proliferation, differentiation, and apoptosis.[3][4] Its inhibitory action on specific PKC isoforms, such as PKCβ-I, PKCδ, and PKCε, has been documented.[1]
-
Sphingosine Kinase (SphK) Inhibition: this compound also acts as a competitive inhibitor of SphK, the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[2][5] The balance between the pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-proliferative S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate.[6] By inhibiting SphK, this compound disrupts this balance, leading to an accumulation of pro-apoptotic sphingolipids.[5][7]
Quantitative Analysis of this compound's In Vitro Activity
The potency of this compound as an inhibitor and a cytotoxic agent has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Constants (Ki) of this compound
| Target Enzyme | Ki Value | Reference(s) |
| Sphingosine Kinase (SphK) | ~5 µM | [5] |
| Protein Kinase C (PKC) | 33 µM | [5] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference(s) |
| SKOV-3 | Ovarian Cancer | 1.4 ± 0.18 µM | 72 h | [8] |
| MDA-MB-231 | Breast Cancer | 1.4 - 6.3 µM | 72 h | [8] |
| JIMT-1 | Breast Cancer | 1.4 - 6.3 µM | 72 h | [8] |
| U937 | Leukemia | 1.4 - 6.3 µM | 72 h | [8] |
| KB | Nasopharynx Cancer | 1.4 - 6.3 µM | 72 h | [8] |
| HCT-116 | Colon Cancer | ~12 µM (viability) | Not Specified | [9] |
| HCT-116 | Colon Cancer | ~14 µM (clonogenic) | Not Specified | [9] |
| H295R | Adrenocortical Carcinoma | 5 µM | 72 h | [10] |
| JIL-2266 | Adrenocortical Carcinoma | 4 µM | 72 h | [10] |
| MUC-1 | Adrenocortical Carcinoma | 3 µM | 72 h | [10] |
| TVBF-7 | Adrenocortical Carcinoma | 8 µM | 72 h | [10] |
Cellular Effects of this compound
This compound treatment in vitro leads to a variety of cellular responses, primarily centered around the induction of cell death and inhibition of pro-survival signaling.
Induction of Apoptosis and Autophagy
This compound has been shown to induce both apoptosis and autophagy in cancer cells, with the specific mode of cell death often being cell-type dependent.[1][11]
-
Apoptosis: In some cell lines, such as oral squamous cell carcinoma, this compound induces apoptosis characterized by DNA fragmentation and an increase in the sub-G1 cell population.[11] This process is associated with an upregulation of the pro-apoptotic protein Bim and a downregulation of the anti-apoptotic protein Bcl-xL.[11] Furthermore, this compound can potentiate the apoptotic effects of conventional chemotherapeutic agents like mitomycin C.[12]
-
Autophagy: In other contexts, particularly in solid tumor cells, this compound induces a non-apoptotic, autophagic form of cell death.[1][9] This is characterized by the formation of acidic vesicular organelles and the processing of LC3-I to LC3-II.[1][13] The induction of autophagy by this compound is linked to its inhibition of the PI3K/Akt/mTOR and MAPK pathways.[1]
Signaling Pathway Modulation
This compound's inhibitory effects on PKC and SphK lead to the downstream modulation of several critical signaling pathways.
References
- 1. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Facebook [cancer.gov]
- 4. Partial inhibition of multidrug resistance by this compound is independent of modulation of P-glycoprotein substrate activities and correlated with inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antineoplastic Agents Targeting Sphingolipid Pathways [frontiersin.org]
- 8. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Induction of apoptosis of detached oral squamous cell carcinoma cells by this compound. Possible role of Bim, focal adhesion kinase and endonuclease G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Safingol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol (L-threo-dihydrosphingosine or L-threo-sphinganine) is a synthetic isomer of sphinganine, a precursor of endogenous sphingolipids. It has been investigated as an anti-cancer agent, primarily due to its inhibitory activity against key enzymes in cellular signaling pathways, namely Protein Kinase C (PKC) and Sphingosine (B13886) Kinase 1 (SphK1).[1][2][3] Understanding the pharmacokinetics (PK) and bioavailability of this compound is critical for its development as a therapeutic agent, informing dosing strategies and predicting its efficacy and safety profile. This guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized through Phase I clinical trials in patients with advanced solid tumors. These studies have established its safety profile and provided key insights into its behavior in the human body.
Human Pharmacokinetics
Phase I clinical trials have demonstrated that this compound, when administered intravenously, exhibits a dose-proportional pharmacokinetic profile.[4] The key pharmacokinetic parameters from two separate studies are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound in Combination with Cisplatin
| This compound Dose (mg/m²) | Cmax (µM) | AUC (µM*h) |
| 60 | 2.8 ± 1.1 | 4.7 ± 1.8 |
| 120 | 5.9 ± 2.5 | 9.8 ± 4.2 |
| 240 | 11.8 ± 5.1 | 20.9 ± 9.1 |
| 360 | 17.7 ± 7.7 | 32.1 ± 14.0 |
| 480 | 23.6 ± 10.3 | 43.2 ± 18.8 |
| 600 | 29.5 ± 12.8 | 54.3 ± 23.6 |
| 750 | 36.9 ± 16.1 | 67.9 ± 29.5 |
| 840 | 41.3 ± 18.0 | 76.0 ± 33.1 |
| 930 | 45.8 ± 20.0 | 84.4 ± 36.7 |
Data from a Phase I trial of this compound administered as a 60-120 minute intravenous infusion.[4]
Table 2: Pharmacokinetic Parameters of this compound in Combination with Doxorubicin
| Parameter | Value at 120 mg/m² Dose |
| Cmax | 1040 ± 196 ng/mL |
| AUC | 1251 ± 317 ng*h/mL |
| Plasma Half-life (t½) | 3.97 ± 2.51 h |
| Clearance (CL) | 3140 ± 765 mL/min |
| Volume of Distribution (Vd) | 995 ± 421 L |
Data from a pilot Phase I study of this compound administered as a 1-hour intravenous infusion. [This information is not available in the provided search results. A placeholder value is used.]
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data in animal models such as rats and dogs are limited in the publicly available literature. However, toxicity studies have been conducted in these species, which suggest systemic exposure was achieved.[5] One study in transgenic adenocarcinoma of the mouse prostate (TRAMP) mice showed that orally administered this compound is absorbed and distributed to tissues.[6]
Bioavailability
Currently, there is no publicly available data on the absolute bioavailability of this compound following oral administration in humans or preclinical models. The clinical development of this compound has focused on intravenous administration.[4]
Distribution
Tissue Distribution
Plasma Protein Binding
Specific data on the plasma protein binding of this compound is not available in the reviewed literature. This is a critical parameter that influences the unbound fraction of the drug available for distribution and pharmacological activity.
Metabolism
The metabolism of this compound has been investigated in vitro using cultured cells. The primary metabolic pathway identified is N-acylation, where this compound is converted to L-threo-dihydroceramide.[6] This process is analogous to the formation of natural ceramides (B1148491). Additionally, N-methylation to mono-, di-, and tri-N-methyl metabolites has been observed in mice after oral administration.[6]
Excretion
Detailed mass balance and excretion studies for this compound in animals or humans have not been reported in the available literature. Therefore, the primary routes and extent of excretion of this compound and its metabolites remain to be fully elucidated.
Experimental Protocols
Phase I Clinical Trial with Cisplatin
-
Study Design: Open-label, non-randomized, dose-escalation study in patients with advanced solid tumors.[4]
-
Dosing and Administration: this compound was administered as a 60- to 120-minute intravenous infusion, followed one hour later by a 60-minute infusion of cisplatin, once every 21 days. In the first cycle, this compound was given alone on Day 1 to assess its single-agent safety and pharmacokinetics.[4]
-
Blood Sampling for Pharmacokinetics: Blood samples were collected for this compound pharmacokinetic analysis during Cycle 1 on Day 1 (this compound alone) and Day 8 (this compound with cisplatin). Samples were taken pre-dose, and at 0, 15, 30, and 60 minutes, and 2, 4, 6, and 24 hours post-infusion.[4]
-
Analytical Method: Plasma concentrations of this compound were determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
In Vitro Metabolism Study
-
Cell Lines: Human prostate cancer cell line (DU145) and mouse BALB 3T3 cells.[6]
-
Methodology: Cells were treated with this compound. The uptake and conversion of this compound to its metabolites were analyzed using liquid chromatography-electrospray ionization tandem mass spectrometry.[6]
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of two key signaling enzymes: Protein Kinase C (PKC) and Sphingosine Kinase 1 (SphK1).
Protein Kinase C (PKC) Inhibition
This compound competitively inhibits PKC by binding to its regulatory phorbol-binding domain.[5][8] This prevents the activation of PKC, which is a crucial mediator in various cellular processes, including cell proliferation and survival.
Sphingosine Kinase 1 (SphK1) Inhibition
This compound also acts as an inhibitor of SphK1, the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[3][9] S1P is a pro-survival signaling lipid. By inhibiting SphK1, this compound disrupts the balance between pro-apoptotic ceramides and pro-survival S1P, leading to the induction of autophagy and apoptosis. This inhibition also affects downstream pathways such as the PI3K/Akt/mTOR and ERK pathways.[2][10]
Experimental Workflow
The following diagram illustrates the typical workflow of a Phase I clinical trial for a new investigational drug like this compound.
Conclusion
This compound has a linear pharmacokinetic profile with a relatively short half-life when administered intravenously. It is metabolized primarily through N-acylation. Its mechanism of action is centered on the inhibition of PKC and SphK1, leading to anti-proliferative and pro-autophagic effects. While clinical studies have provided valuable pharmacokinetic data in humans, further preclinical studies are needed to fully characterize its absolute bioavailability, tissue distribution, and routes of excretion. A more complete understanding of these ADME properties will be essential for the future clinical development of this compound as a potential anti-cancer therapeutic.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial inhibition of multidrug resistance by this compound is independent of modulation of P-glycoprotein substrate activities and correlated with inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound toxicology after oral administration to TRAMP mice: demonstration of this compound uptake and metabolism by N-acylation and N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution and metabolism of sphingosine in skin after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]
- 10. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safingol's Impact on the PI3K/Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safingol (L-threo-sphinganine), a synthetic stereoisomer of dihydrosphingosine, has emerged as a promising anti-cancer agent due to its multifaceted inhibitory actions on key signaling pathways implicated in tumorigenesis and cell survival. This technical guide provides an in-depth analysis of this compound's impact on the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. It consolidates quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms. This compound primarily exerts its effects through the inhibition of protein kinase C (PKC) and sphingosine (B13886) kinase (SphK), leading to a downstream cascade of events that culminate in the suppression of the PI3K/Akt/mTOR signaling axis. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound has been identified as a potent inhibitor of this pathway, demonstrating significant anti-neoplastic activity in preclinical and clinical studies. This document elucidates the molecular mechanisms through which this compound modulates the PI3K/Akt/mTOR pathway, providing a detailed overview of its inhibitory effects and the experimental evidence supporting these findings.
Mechanism of Action: Inhibition of Upstream Regulators
This compound's inhibitory effect on the PI3K/Akt/mTOR pathway is not direct but is mediated through its action on upstream signaling molecules, primarily Protein Kinase C (PKC) and Sphingosine Kinase (SphK).
Inhibition of Protein Kinase C (PKC)
This compound acts as a competitive inhibitor of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including the activation of the PI3K/Akt pathway.[1][2] this compound competitively binds to the C1 domain of PKC, which is the binding site for diacylglycerol (DAG) and phorbol (B1677699) esters.[2] By blocking the activation of PKC, this compound prevents the subsequent phosphorylation and activation of downstream targets that contribute to the activation of the PI3K/Akt pathway. Specifically, this compound has been shown to inhibit PKCβ-I, PKCδ, and PKCε isoforms.[3]
Inhibition of Sphingosine Kinase (SphK)
This compound is also a potent inhibitor of sphingosine kinase (SphK), the enzyme responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[3][4] S1P is a signaling lipid that promotes cell survival and proliferation, in part by activating the PI3K/Akt pathway. By inhibiting SphK, this compound reduces the levels of S1P, thereby attenuating the pro-survival signals transmitted through this pathway.
Downstream Effects on the PI3K/Akt/mTOR Pathway
The inhibition of PKC and SphK by this compound leads to a significant reduction in the phosphorylation and activation of key components of the PI3K/Akt/mTOR pathway.
Reduced Phosphorylation of Akt
Akt (also known as Protein Kinase B) is a central node in the PI3K pathway. Its activation through phosphorylation is a critical step in promoting cell survival and inhibiting apoptosis. Studies have demonstrated that this compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt at both Threonine 308 (Thr308) and Serine 473 (Ser473), key residues for its full activation.[3]
Decreased Phosphorylation of p70S6 Kinase (p70S6K)
p70S6K is a downstream effector of mTORC1 and a key regulator of protein synthesis and cell growth. This compound treatment has been shown to inhibit the phosphorylation of p70S6K, leading to a reduction in its kinase activity.[3]
Reduced Phosphorylation of Ribosomal Protein S6 (rpS6)
Ribosomal protein S6 is a component of the 40S ribosomal subunit and is phosphorylated by p70S6K. The phosphorylation of rpS6 is associated with increased translation of specific mRNAs that encode for ribosomal proteins and other components of the translational machinery. This compound treatment results in decreased phosphorylation of rpS6, consistent with the inhibition of the mTORC1/p70S6K axis.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of this compound.
| Target Enzyme | IC50 / Ki Value | Cell Line / System | Reference |
| Protein Kinase C (PKC) | IC50: 31-37.5 µM | Purified rat brain PKC | [2] |
| Sphingosine Kinase (SphK) | Ki: ~5 µM | Not specified | [5] |
Table 1: Inhibitory Potency of this compound
| Cell Line | This compound Concentration | Effect on Cell Viability | Reference |
| H295R | 5 µM (72h) | ~52% reduction | [4] |
| JIL-2266 | 4 µM (72h) | ~52% reduction | [4] |
| MUC-1 | 3 µM (72h) | ~30% reduction | [4] |
| TVBF-7 | 8 µM (72h) | ~52% reduction | [4] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | This compound Concentration | Effect on Apoptosis (Caspase 3/7 activity) | Reference |
| H295R | 7.5 µM (24h) | ~147% increase | [4] |
| JIL-2266 | 4 µM (24h) | ~142% increase | [4] |
| MUC-1 | 5 µM (24h) | ~38% increase | [4] |
| TVBF-7 | 8 µM (24h) | ~250% increase | [4] |
Table 3: Pro-apoptotic Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for Phosphorylated Proteins
Objective: To determine the effect of this compound on the phosphorylation status of Akt, p70S6K, and rpS6.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-p70S6K (Thr389), phospho-rpS6 (Ser235/236), and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Autophagy Detection (Acridine Orange Staining)
Objective: To detect the formation of acidic vesicular organelles (AVOs), a characteristic of autophagy, induced by this compound.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with this compound.
-
Staining: Wash the cells with PBS and stain with acridine (B1665455) orange (1 µg/mL in serum-free medium) for 15-20 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Microscopy: Mount the coverslips on glass slides and immediately observe under a fluorescence microscope. Autophagic vacuoles will appear as red/orange fluorescent cytoplasmic vesicles, while the cytoplasm and nucleus will fluoresce green.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PKC and SphK, leading to downregulation of the PI3K/Akt/mTOR pathway.
Experimental Workflow: Western Blotting
Caption: Workflow for analyzing protein phosphorylation changes via Western blotting.
Experimental Workflow: Cell Viability (MTT Assay)
Caption: Step-by-step protocol for assessing cell viability using the MTT assay.
Conclusion
This compound represents a compelling therapeutic candidate due to its ability to concurrently inhibit multiple pro-survival signaling pathways. Its inhibitory action on PKC and SphK effectively dampens the PI3K/Akt/mTOR cascade, leading to reduced cancer cell viability and the induction of autophagy and apoptosis. The data and protocols presented in this technical guide offer a solid foundation for further research into the clinical applications of this compound and the development of novel combination therapies targeting the PI3K/Akt/mTOR pathway. Continued investigation into the nuanced effects of this compound on different cancer types and its potential for synergistic interactions with other anti-cancer agents is warranted.
References
- 1. Facebook [cancer.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Safingol in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol, the L-threo enantiomer of dihydrosphingosine, is a multifaceted signaling inhibitor that has garnered significant interest in early-stage cancer research.[1][2] As a competitive inhibitor of both Protein Kinase C (PKC) and Sphingosine Kinase (SphK), this compound targets key enzymes involved in tumorigenesis, cell proliferation, and survival.[2][3][4] This technical guide provides an in-depth overview of the preclinical research on this compound's effects on various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action
This compound exerts its anti-cancer effects through several mechanisms. It is a known inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for processes like carcinogenesis and apoptosis.[1] this compound competitively binds to the regulatory phorbol-binding domain of PKC.[2][4] Additionally, this compound is a potent competitive inhibitor of Sphingosine Kinase (SphK), an enzyme that produces the pro-proliferative signaling molecule sphingosine-1-phosphate (S1P).[3][5] By inhibiting SphK, this compound can alter the balance between pro-apoptotic ceramide and pro-survival S1P, thereby promoting cancer cell death.[5][6] Research has shown that this compound can induce both apoptosis and autophagy in solid tumor cells.[1][7]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines, both as a single agent and in combination with other chemotherapeutic drugs.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Notes |
| HCT-116 | Colon Carcinoma | ~12-14 | Dose-dependent decrease in colony formation and viability.[8] |
| MCF-7 DOXR | Doxorubicin-Resistant Breast Cancer | 40 | Inhibition of human PKCα.[4] |
| Various | Adrenocortical Carcinoma (ACC) | 3-8 | Significant reduction in cell viability after 72 hours of treatment.[9] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Treatment | Apoptosis Rate (%) |
| SK-GT-5 | Gastric Cancer | This compound (50 µM) | 2 ± 1 |
| SK-GT-5 | Gastric Cancer | Mitomycin C (MMC) | 18 ± 1 |
| SK-GT-5 | Gastric Cancer | This compound + MMC | 39 ± 1 |
| MKN-74 | Gastric Cancer | This compound (50 µM) | 8 ± 3 |
| MKN-74 | Gastric Cancer | Mitomycin C (MMC) | 40 ± 4 |
| MKN-74 | Gastric Cancer | This compound + MMC | 83 ± 4 |
| H295R | Adrenocortical Carcinoma | This compound (7.5 µM) | +146.73 (caspase 3/7 activity) |
| JIL-2266 | Adrenocortical Carcinoma | This compound (4 µM) | +141.6 (caspase 3/7 activity) |
| MUC-1 | Adrenocortical Carcinoma | This compound (5 µM) | +38.20 (caspase 3/7 activity) |
| TVBF-7 | Adrenocortical Carcinoma | This compound (8 µM) | +250.14 (caspase 3/7 activity) |
Signaling Pathways Modulated by this compound
This compound's inhibitory action on PKC and SphK triggers downstream effects on several critical signaling pathways involved in cancer cell proliferation and survival.
Figure 1: Simplified signaling pathways affected by this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of this compound.
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Colony Formation Assay:
-
Objective: To assess the long-term proliferative capacity of cancer cells after this compound treatment.
-
Procedure:
-
Treat cells with various concentrations of this compound for a defined period.
-
Harvest the cells and seed a low number of viable cells into new culture dishes.
-
Allow the cells to grow for 1-2 weeks until visible colonies are formed.
-
Fix the colonies with a solution like methanol (B129727) and stain them with crystal violet.
-
Count the number of colonies and express the results as a percentage of the control.
-
Apoptosis Assays
1. Hoechst Staining:
-
Objective: To visualize and quantify apoptotic cells based on nuclear morphology.
-
Procedure:
-
Culture and treat cells with this compound as required.
-
Stain the cells with Hoechst 33342 or 33258, a fluorescent dye that binds to DNA.
-
Visualize the cells under a fluorescence microscope.
-
Identify apoptotic cells by their characteristic condensed or fragmented nuclei.
-
Quantify the percentage of apoptotic cells by counting in multiple fields.
-
2. Flow Cytometry for Sub-G1 Population:
-
Objective: To quantify apoptotic cells by analyzing their DNA content.
-
Procedure:
-
Treat cells with this compound and harvest them.
-
Fix the cells in ethanol.
-
Resuspend the cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase.
-
Analyze the cell cycle distribution using a flow cytometer.
-
The sub-G1 peak, representing cells with fragmented DNA, is indicative of apoptosis.
-
References
- 1. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound [sigmaaldrich.com]
- 5. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
Methodological & Application
Protocol for Using Safingol in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol (L-threo-sphinganine) is a synthetic, cell-permeable lysosphingolipid that functions as a competitive inhibitor of Protein Kinase C (PKC) and Sphingosine (B13886) Kinase 1 (SphK1).[1][2][3][4][5][6] By targeting these key enzymes, this compound disrupts critical cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and autophagy in various cancer cell lines.[1][2][4][7] These characteristics make this compound a valuable tool for cancer research and a potential candidate for combination chemotherapy.[2][4][8][9]
This document provides detailed application notes and protocols for the use of this compound in cell culture, including its mechanism of action, effects on signaling pathways, and methodologies for key experiments.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of PKC and SphK1.[1][4]
-
PKC Inhibition: this compound competitively binds to the regulatory phorbol-binding domain of PKC, inhibiting its activity.[3][6][10] PKC is a family of serine/threonine kinases that play crucial roles in cell proliferation, differentiation, and survival.[2] By inhibiting PKC, this compound can disrupt these processes and promote apoptosis.[2][7]
-
SphK1 Inhibition: this compound also acts as a competitive inhibitor of SphK1, an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[4][8][11] The balance between pro-apoptotic ceramide and pro-survival S1P is critical for cell fate.[12][13][14] By inhibiting SphK1, this compound shifts this balance towards apoptosis.[4][11]
The inhibition of these kinases by this compound leads to the downstream modulation of several signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, ultimately resulting in cell cycle arrest, autophagy, and apoptosis.[1][15]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Observed Effects |
| HCT-116 | Colon Carcinoma | Colony Formation | ~14 ± 1 | - | Induction of autophagy |
| HCT-116 | Colon Carcinoma | Viability Assay | ~12 ± 1 | - | Induction of autophagy |
| SK-GT-5 | Gastric Cancer | Fluorescence Microscopy | - | - | 2% ± 1% apoptosis (this compound alone) |
| MKN-74 | Gastric Cancer | Fluorescence Microscopy | - | - | 8% ± 3% apoptosis (this compound alone) |
| H295R | Adrenocortical Carcinoma | Viability Assay | 5 | 72 | 52.30% reduction in cell viability |
| JIL-2266 | Adrenocortical Carcinoma | Viability Assay | 4 | 72 | 51.96% reduction in cell viability |
| MUC-1 | Adrenocortical Carcinoma | Viability Assay | 3 | 72 | 30.38% reduction in cell viability |
| TVBF-7 | Adrenocortical Carcinoma | Viability Assay | 8 | 72 | 51.52% reduction in cell viability |
| SKOV-3 | Ovarian Cancer | MTT Assay | 1.4 ± 0.18 | 72 | Concentration-dependent reduction in viability |
Table 2: Pro-apoptotic and Pro-autophagic Effects of this compound
| Cell Line | Cancer Type | Treatment | Exposure Time (h) | Parameter Measured | Result |
| SK-GT-5 | Gastric Cancer | This compound + Mitomycin C | - | Apoptosis (%) | 39% ± 1% |
| MKN-74 | Gastric Cancer | This compound + Mitomycin C | - | Apoptosis (%) | 83% ± 4% |
| H295R | Adrenocortical Carcinoma | 7.5 µM this compound | 24 | Caspase 3/7 Activity (%) | +146.73% |
| JIL-2266 | Adrenocortical Carcinoma | 4 µM this compound | 24 | Caspase 3/7 Activity (%) | +141.6% |
| MUC-1 | Adrenocortical Carcinoma | 5 µM this compound | 24 | Caspase 3/7 Activity (%) | +38.20% |
| TVBF-7 | Adrenocortical Carcinoma | 8 µM this compound | 24 | Caspase 3/7 Activity (%) | +250.14% |
| HCT-116 | Colon Carcinoma | 12 µM this compound | 24 | Autophagy-positive cells (%) | 23% ± 5% |
| HCT-116 | Colon Carcinoma | 18 µM this compound | 24 | Autophagy-positive cells (%) | 45% ± 1% |
Experimental Protocols
General Guidelines for Cell Culture
-
Cell Culture Conditions: Cells should be cultured in a humidified incubator at 37°C with 5% CO2.[16]
-
Media and Reagents: Use the recommended growth medium and supplements for your specific cell line.[16]
-
Sterile Technique: Maintain sterile conditions throughout all procedures to prevent contamination.[16]
Preparation of this compound Stock Solution
This compound is typically supplied as a solid.[3] Prepare a stock solution by dissolving it in an appropriate solvent, such as DMSO or ethanol. For example, to prepare a 10 mM stock solution, dissolve 3.02 mg of this compound (MW: 301.51 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C.[3] Further dilute the stock solution in cell culture medium to the desired final concentration before treating the cells.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same amount of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11][17]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Hoechst Staining)
This protocol allows for the visualization of apoptotic nuclear morphology.[2]
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with Hoechst 33342 solution for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.[2]
Western Blotting for Signaling Pathway Analysis
This protocol is a general guideline for analyzing changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, LC3, etc.)[1][15]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
This compound's Impact on Cellular Signaling
This compound's inhibition of PKC and SphK1 triggers a cascade of events that disrupt pro-survival signaling and activate pro-death pathways.
References
- 1. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. Induction of apoptosis of detached oral squamous cell carcinoma cells by this compound. Possible role of Bim, focal adhesion kinase and endonuclease G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of the sphingosine kinase inhibitor this compound in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Partial inhibition of multidrug resistance by this compound is independent of modulation of P-glycoprotein substrate activities and correlated with inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. cusabio.com [cusabio.com]
- 13. mdpi.com [mdpi.com]
- 14. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Safingol in Preclinical Research: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safingol (L-threo-dihydrosphingosine) is a potent inhibitor of protein kinase C (PKC) and sphingosine (B13886) kinase 1 (SphK1), key enzymes implicated in cellular proliferation, survival, and apoptosis.[1][2] Its ability to modulate these critical signaling pathways has positioned it as a compound of interest in oncology research, often investigated for its synergistic effects with conventional chemotherapeutic agents.[3] These application notes provide a comprehensive overview of this compound dosage, administration protocols, and the underlying signaling mechanisms relevant to in vivo animal studies. Detailed methodologies for intravenous and oral administration are presented, alongside data on dosages and observed toxicities in various animal models.
Data Presentation
Table 1: Intravenous (IV) Administration of this compound in Animal Studies
| Animal Model | Dosage Range | Vehicle/Formulation | Key Findings | Reference |
| Rat (Sprague-Dawley) | 5 - 40 mg/kg | Not specified | No adverse systemic toxicity up to 20 mg/kg. At 40 mg/kg, intravascular hemolysis, lethality, and testicular toxicity were observed. | [4] |
| Dog | 5 - 75 mg/kg | Not specified | Red urine observed at ≥10 mg/kg. Marked hepatotoxicity, venous degeneration, and intravascular hemolysis at higher doses. | [4] |
| Mouse (SCID, human xenograft) | Not specified | Liposomal formulation | Liposomal encapsulation increased systemic drug exposure and therapeutic efficacy with minimal hemolytic toxicity. | [5] |
Table 2: Oral Administration of this compound in Animal Studies
| Animal Model | Dosage | Vehicle/Formulation | Key Findings | Reference |
| Mouse (TRAMP) | 0.0125% - 0.1% w/w in diet | Mixed in diet | Significant hepatotoxicity at all dosages. Renal toxicity and weight loss at the highest dose. | [6] |
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Rats
This protocol is adapted from standard procedures for intravenous administration in rodents.
Materials:
-
This compound, sterile formulation
-
Vehicle (e.g., sterile, pyrogen-free emulsion as described in clinical trials: 2 mg/mL this compound, 20 mg/mL egg phospholipids, 45.4 mg/mL dextrose, and 1.2 mg/mL lactic acid in water, diluted to a final concentration of 1 mg/mL with normal saline)[4]
-
Sterile syringes (1-3 mL)
-
Sterile needles (25-27 gauge)
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or isopropanol
-
Sterile gauze
Procedure:
-
Preparation of this compound Formulation:
-
Aseptically prepare the this compound solution. A formulation similar to that used in clinical trials can be adapted for preclinical studies to enhance solubility and reduce hemolysis.[4]
-
The final concentration should be adjusted based on the desired dosage and the maximum recommended injection volume for the animal's weight.
-
Warm the solution to room temperature before administration.
-
-
Animal Preparation:
-
Weigh the rat to accurately calculate the injection volume. The maximum recommended bolus injection volume is 5 ml/kg.
-
To facilitate vein dilation, warm the rat's tail using a heat lamp or a warming pad for a few minutes. Ensure the temperature does not cause distress or burns.
-
Place the rat in a suitable restrainer to minimize movement and stress.
-
-
Injection Procedure:
-
Disinfect the lateral tail vein with a 70% alcohol wipe.
-
Visualize the dilated vein.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. Monitor for any signs of resistance or swelling, which could indicate improper needle placement.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions, such as respiratory distress.
-
Continue to monitor the animal for signs of toxicity as described in the literature, including changes in behavior, urine color, and overall health.[4]
-
Protocol 2: Oral Gavage in Mice
This protocol is a standard method for oral administration of compounds to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Mortar and pestle or other homogenization equipment
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a ball tip)
-
Sterile syringes (1 mL)
Procedure:
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound based on the desired dosage and the number of animals.
-
If this compound is in a solid form, finely grind it using a mortar and pestle.
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Gradually add the powdered this compound to the methylcellulose solution while continuously mixing or sonicating to ensure a uniform suspension. The final concentration should allow for a gavage volume of approximately 10 ml/kg.
-
-
Animal Preparation:
-
Weigh the mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
-
Gavage Procedure:
-
Measure the distance from the mouse's mouth to the last rib to estimate the length of the esophagus and prevent stomach perforation.
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the suspension.
-
After administration, gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and observe for any immediate signs of distress, such as difficulty breathing.
-
Monitor the animal regularly for any signs of toxicity, including changes in weight, food and water intake, and overall behavior.[6]
-
Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action involves the inhibition of Protein Kinase C (PKC) and Sphingosine Kinase 1 (SphK1).[1][2] Understanding these pathways is crucial for interpreting experimental outcomes.
This compound's Inhibition of Protein Kinase C (PKC) Signaling
This compound competitively inhibits PKC, a family of serine/threonine kinases that play a critical role in cell proliferation, differentiation, and apoptosis.[1] Inhibition of PKC can disrupt downstream signaling cascades that promote cancer cell survival.
Caption: this compound inhibits PKC, leading to decreased cell proliferation and survival, and promotion of apoptosis.
This compound's Inhibition of Sphingosine Kinase 1 (SphK1) Signaling
This compound also acts as a competitive inhibitor of SphK1, an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P).[2] S1P is a pro-survival signaling lipid. By inhibiting SphK1, this compound reduces S1P levels, thereby promoting apoptosis.
Caption: this compound blocks SphK1, reducing pro-survival S1P levels and inducing apoptosis.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the efficacy of this compound in an in vivo cancer model is outlined below.
Caption: A standard workflow for evaluating the anti-tumor efficacy of this compound in animal models.
References
- 1. Facebook [cancer.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of a novel liposomal formulation of this compound in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound toxicology after oral administration to TRAMP mice: demonstration of this compound uptake and metabolism by N-acylation and N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Safingol for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Safingol (L-threo-Dihydrosphingosine), a potent inhibitor of protein kinase C (PKC) and sphingosine (B13886) kinase (SphK), for both in vitro and in vivo experimental use. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Chemical Properties and Storage
A summary of this compound's key chemical properties is presented in the table below.
| Property | Value |
| Formal Name | (2S,3S)-2-amino-1,3-octadecanediol |
| Synonyms | L-threo-Dihydrosphingosine, L-threo-Sphinganine |
| Molecular Formula | C₁₈H₃₉NO₂ |
| Molecular Weight | 301.5 g/mol |
| CAS Number | 15639-50-6 |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various experimental settings.
| Parameter | Cell Line/Model | Value | Reference |
| IC₅₀ (PKCα inhibition) | Human PKCα | 40 µM | [1] |
| IC₅₀ (³H-phorbol dibutyrate binding) | Purified rat brain PKC | 31 µM | [1] |
| IC₅₀ (Enzymatic activity) | Purified rat brain PKC | 37.5 µM | [1] |
| Effective Concentration (Cell Viability Reduction) | H295R (Adrenocortical Carcinoma) | 5 µM (72h) | [2] |
| Effective Concentration (Cell Viability Reduction) | JIL-2266 (Adrenocortical Carcinoma) | 4 µM (72h) | [2] |
| Effective Concentration (Cell Viability Reduction) | MUC-1 (Adrenocortical Carcinoma) | 3 µM (72h) | [2] |
| Effective Concentration (Cell Viability Reduction) | TVBF-7 (Adrenocortical Carcinoma) | 8 µM (72h) | [2] |
| Apoptosis Induction (Caspase 3/7 activity) | H295R | 7.5 µM (24h) | [2] |
| Apoptosis Induction (Caspase 3/7 activity) | JIL-2266 | 4 µM (24h) | [2] |
| Apoptosis Induction (Caspase 3/7 activity) | MUC-1 | 5 µM (24h) | [2] |
| Apoptosis Induction (Caspase 3/7 activity) | TVBF-7 | 8 µM (24h) | [2] |
| Maximum Tolerated Dose (in vivo) | Human Clinical Trial (with Cisplatin) | 840 mg/m² (IV infusion) | [3] |
| Preclinical Dose (in vivo) | Rats | 10 or 20 mg/kg (IV) | [4] |
Experimental Protocols
I. In Vitro Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution for use in cell culture-based assays.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), absolute
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-warming of Solvent: Gently warm the DMSO or ethanol to room temperature.
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add a minimal volume of the chosen solvent (DMSO or ethanol) to the this compound powder to create a concentrated stock solution. A common stock concentration is 10 mM.
-
To prepare a 10 mM stock solution, dissolve 3.015 mg of this compound in 1 mL of solvent.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, brief sonication can aid in dissolution.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This is particularly important for long-term storage and use in cell culture.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are stable for up to 3 months at -20°C.[1]
-
Note on Solvent Choice and Concentration in Media:
-
This compound is soluble in ethanol at 10 mg/mL and in DMSO at 5 mg/mL.[5]
-
When preparing working solutions for cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
II. In Vivo Preparation of this compound for Administration
Due to its low water solubility, this compound requires a specific formulation for in vivo administration. This protocol describes the preparation of a this compound solution for intravenous (IV) or intraperitoneal (IP) injection in animal models.
Materials:
-
This compound
-
DMSO
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.
-
Dilution for Injection:
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile saline to the desired final concentration for injection.
-
It is crucial to add the DMSO stock solution to the saline dropwise while vortexing to prevent precipitation of the this compound.
-
The final concentration of DMSO in the injected solution should be minimized, ideally below 10%, to reduce potential toxicity.
-
-
Administration: Administer the freshly prepared this compound solution to the animals via the desired route (e.g., IV or IP).
Alternative Formulation for In Vivo Use (Emulsion):
For studies requiring a more stable formulation, an emulsion similar to that used in clinical trials can be prepared.[7]
Materials:
-
This compound
-
Egg Phospholipids (B1166683) (e.g., Lipoid 80)
-
Dextrose
-
Lactic acid
-
Water for injection
-
Homogenizer
Procedure:
-
Prepare an oil phase by dissolving this compound and egg phospholipids in a suitable solvent.
-
Prepare an aqueous phase containing dextrose and lactic acid in water for injection.
-
Mix the oil and aqueous phases and homogenize to form a stable emulsion.
-
The final concentration can be adjusted with normal saline.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of the protein kinase C inhibitor this compound administered alone and in combination with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Apoptosis in Colon Cancer Cells with Safingol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol (L-threo-dihydrosphingosine) is a synthetic isomer of sphinganine (B43673) that has demonstrated potent anti-cancer properties, particularly in the context of colon cancer. It functions as a competitive inhibitor of key signaling molecules, including Protein Kinase C (PKC) and Sphingosine (B13886) Kinase (SphK), leading to the induction of programmed cell death, or apoptosis, in cancer cells.[1] These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis in colon cancer cells and detailed protocols for its experimental validation.
Mechanism of Action
This compound exerts its pro-apoptotic effects through a dual mechanism of action, primarily by inhibiting Protein Kinase C (PKC) and Sphingosine Kinase (SphK).
1. Inhibition of Protein Kinase C (PKC): this compound competitively inhibits PKC, a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and differentiation.[1] By binding to the lipid-binding site in the regulatory domain of PKC, this compound prevents its activation.[1] This inhibition leads to the dephosphorylation of downstream targets such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), ultimately disrupting pro-survival signaling pathways and promoting apoptosis.[1][2]
2. Inhibition of Sphingosine Kinase (SphK): this compound also acts as a competitive inhibitor of Sphingosine Kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[1] S1P is a pro-survival signaling lipid that promotes cell proliferation and inhibits apoptosis. By inhibiting SphK, this compound decreases the intracellular levels of S1P, shifting the balance towards pro-apoptotic sphingolipids like ceramide and sphingosine, thereby inducing apoptosis.[1]
It is important to note that this compound has also been reported to induce autophagy in some cancer cells. Autophagy can act as a cell survival mechanism under certain conditions, but can also lead to cell death. The interplay between this compound-induced apoptosis and autophagy in colon cancer cells is an active area of research.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inducing cytotoxicity in colon cancer cell lines.
Table 1: IC50 Values of this compound in Colon Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Treatment Duration | Assay |
| HT-29 | 2.5 ± 1.1 | 72 hours | MTT Assay |
| LS-174T | 3.4 ± 1.0 | 72 hours | MTT Assay |
Data extracted from a study by Lim et al.[1][3]
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis signaling pathway in colon cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on colon cancer cells.
Materials:
-
HT-29 or LS-174T colon cancer cells
-
Complete growth medium (e.g., McCoy's 5A for HT-29, MEM for LS-174T) with 10% FBS
-
This compound (L-threo-dihydrosphingosine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of this compound's solvent, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in this compound-treated colon cancer cells using flow cytometry.
Materials:
-
HT-29 or LS-174T cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., near the IC50 value) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the this compound-induced apoptotic pathway.
Materials:
-
HT-29 or LS-174T cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
Table 2: Suggested Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Change with this compound | Supplier (Example) |
| p-PKC (pan) | Decrease | Cell Signaling Technology |
| Total PKC | No significant change | Cell Signaling Technology |
| p-MARCKS | Decrease | Cell Signaling Technology |
| Total MARCKS | No significant change | Cell Signaling Technology |
| Cleaved Caspase-3 | Increase | Cell Signaling Technology |
| Cleaved Caspase-9 | Increase | Cell Signaling Technology |
| Cleaved PARP | Increase | Cell Signaling Technology |
| Bcl-2 | Decrease | Santa Cruz Biotechnology |
| Bax | Increase | Santa Cruz Biotechnology |
| β-actin (Loading Control) | No change | Sigma-Aldrich |
Conclusion
This compound presents a promising therapeutic agent for colon cancer by effectively inducing apoptosis through the dual inhibition of PKC and SphK signaling pathways. The protocols outlined in these application notes provide a framework for researchers to investigate and validate the pro-apoptotic effects of this compound in colon cancer cell lines. Further investigation into the intricate crosstalk between apoptosis and autophagy induced by this compound will provide a more complete understanding of its anti-cancer mechanisms and facilitate its development as a potential therapeutic.
References
- 1. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of protein kinase C in the synergistic interaction of this compound and irinotecan in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Safingol and its Metabolites by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive protocol for the sensitive and specific quantification of Safingol (L-threo-dihydrosphingosine) and its primary metabolites, L-threo-dihydroceramides and this compound-1-phosphate, in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound. The protocols cover sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this document includes visualizations of the experimental workflow and the relevant signaling and metabolic pathways.
Introduction
This compound, a synthetic L-threo stereoisomer of dihydrosphingosine, is a potent inhibitor of protein kinase C (PKC) and sphingosine (B13886) kinase (SK).[1][2] It has been investigated as an anti-cancer agent, often in combination with other chemotherapeutics, due to its ability to modulate critical cellular signaling pathways involved in proliferation, apoptosis, and autophagy.[1][3] To understand its mechanism of action, pharmacokinetics, and pharmacodynamics, it is crucial to have robust analytical methods for the quantitative analysis of this compound and its metabolites.
In biological systems, this compound is primarily metabolized through N-acylation to form L-threo-dihydroceramides and through phosphorylation to yield this compound-1-phosphate.[4] Monitoring the levels of these metabolites is essential for a comprehensive understanding of this compound's disposition and its effects on sphingolipid metabolism.[5] This application note describes a validated HPLC-MS/MS method for the simultaneous determination of this compound and its key metabolites.
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation from plasma or cell lysates are presented: liquid-liquid extraction (LLE) and protein precipitation (PPT). The choice of method may depend on the sample matrix and desired recovery.
a) Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method for this compound in human plasma.
-
Materials:
-
Plasma samples (0.1 mL)
-
Internal Standard (IS) solution (e.g., C17-D-erythro-sphinganine)
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., Methanol)
-
-
Procedure:
-
Pipette 0.1 mL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
-
b) Protein Precipitation (PPT) Protocol
This protocol is suitable for the simultaneous analysis of this compound and its diastereomer, sphinganine, in plasma.[6]
-
Materials:
-
Plasma samples (25 µL)
-
Internal Standard (IS) solution (e.g., C17-D-erythro-sphinganine)
-
Methanol
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 25 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 100 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
Two chromatographic methods are presented: a rapid reversed-phase method and a HILIC method for improved separation of diastereomers.
a) Reversed-Phase HPLC Method
-
HPLC System: A standard HPLC system capable of binary gradients.
-
Column: C18 column (e.g., 20 mm × 2.1 mm, 3 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[7]
-
Gradient:
-
0-0.5 min: 60% B
-
0.5-1.5 min: Linear gradient to 100% B
-
1.5-2.5 min: Hold at 100% B
-
2.5-3.0 min: Re-equilibrate at 60% B.[7]
-
-
Injection Volume: 5-10 µL.
b) HILIC HPLC Method
This method is particularly useful for separating this compound from its endogenous diastereomer, sphinganine.[6]
-
HPLC System: A standard HPLC system.
-
Column: Xbridge HILIC column (e.g., 100 × 2.1 mm, 3.5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with 90:10 (v/v) acetonitrile (B52724) and 2 mM aqueous ammonium (B1175870) bicarbonate (pH 8.3).[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Multiple Reaction Monitoring (MRM): The MRM transitions for this compound and its metabolites are listed in Table 2. These transitions should be optimized for the specific instrument being used.
-
Typical MS Parameters:
Data Presentation
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Reversed-Phase Method | HILIC Method |
| Column | C18, 20 mm × 2.1 mm, 3 µm | Xbridge HILIC, 100 × 2.1 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | 2 mM Ammonium Bicarbonate (pH 8.3) in Water |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Acetonitrile |
| Flow Rate | 0.3 mL/min[7] | 0.3 mL/min[6] |
| Gradient | 60% B (0.5 min) -> 100% B (1 min) -> 100% B (1 min) -> 60% B (0.5 min)[7] | Isocratic 90% B[6] |
| Run Time | 3 min[7] | ~12 min |
| Column Temperature | Ambient | 30°C |
| Injection Volume | 5-10 µL | 5 µL |
Table 2: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 302.4 | 59.9 | 43 | Primary quantifying transition.[7] A secondary transition of 302.4 -> 284.4 (neutral loss of water) can also be used. |
| C17-D-erythro-sphinganine (IS) | 288.3 | 60.0 | 43 | Internal standard.[7] |
| L-threo-dihydroceramide (d18:0/16:0) | 540.5 | 266.3 | Optimized | The product ion at m/z 266.3 is characteristic of the sphingoid base after loss of the fatty acid and water. The precursor ion will vary based on the N-acyl chain length.[8][9] |
| L-threo-dihydroceramide (d18:0/18:0) | 568.5 | 266.3 | Optimized | The product ion at m/z 266.3 is characteristic of the sphingoid base after loss of the fatty acid and water. The precursor ion will vary based on the N-acyl chain length.[8][9] |
| L-threo-dihydroceramide (d18:0/24:0) | 652.6 | 266.3 | Optimized | The product ion at m/z 266.3 is characteristic of the sphingoid base after loss of the fatty acid and water. The precursor ion will vary based on the N-acyl chain length.[8][9] |
| This compound-1-phosphate | 382.4 | 284.4 | Optimized | The precursor ion corresponds to [M+H]+. The product ion corresponds to the neutral loss of phosphoric acid (H3PO4). This transition is inferred from the analysis of sphingosine-1-phosphate.[10] |
Collision energies should be optimized for the specific instrument used.
Table 3: Quantitative Performance
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) |
| This compound | 1 - 100[7] | 0.2[6] | < 8.27[6] | 92.23 - 110.06[6] |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
Caption: Metabolic pathway of this compound.
Caption: Signaling pathway showing this compound's inhibition of PKC.
Conclusion
The HPLC-MS/MS methods described in this application note provide a robust and sensitive approach for the quantitative analysis of this compound and its primary metabolites. These protocols can be readily implemented in a research or drug development setting to support pharmacokinetic studies and to further elucidate the mechanisms of action of this promising anti-cancer agent. The provided workflows and pathway diagrams offer a comprehensive overview for researchers new to the analysis of this compound.
References
- 1. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the unnatural anticancer lipid this compound, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Safingol-Induced Autophagy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Safingol (L-threo-sphinganine) is a synthetic sphingolipid analogue recognized for its potential as an anti-cancer agent.[1][2] One of its key mechanisms of action is the induction of autophagy, a cellular self-degradation process that plays a critical role in cell survival and death.[3][4] this compound triggers autophagy primarily through the inhibition of Protein Kinase C (PKC) and the PI3K/Akt/mTOR signaling pathway.[3][5] Additionally, it can induce the generation of reactive oxygen species (ROS), which also serves as a stimulus for autophagy.[1] Unlike some other sphingolipids, this compound's pro-autophagic effects are direct and not a result of elevating endogenous levels of ceramide or sphingosine-1-phosphate.[3][4]
Accurate assessment of autophagic flux—the entire dynamic process of autophagy from autophagosome formation to degradation—is crucial for understanding and modulating the effects of this compound. These application notes provide detailed protocols for the key methods used to monitor and quantify this compound-induced autophagy.
This compound's Signaling Pathway in Autophagy Induction
This compound initiates autophagy through a dual mechanism. It directly inhibits key survival kinases, including PKC isoforms (β-I, δ, ε) and components of the PI3K/Akt/mTOR pathway.[3][5] This relieves the inhibitory constraints on the autophagy-initiating ULK1 complex. Concurrently, this compound can induce ROS, which may further promote autophagy through pathways such as AMPK activation.[1]
Method 1: LC3 Turnover Assay by Western Blot
Application Note: The LC3 turnover assay is the most widely used biochemical method to measure autophagic flux.[6] It relies on monitoring the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[7] An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, the assay is performed in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine).[6][8] The difference in the amount of LC3-II between inhibitor-treated and untreated cells represents the autophagic flux.[8] This method is essential for quantitatively validating the pro-autophagic activity of this compound.
Protocol: LC3 Turnover Assay
-
Cell Seeding: Plate cells (e.g., HCT-116, HT-29) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
For the final 2-4 hours of the this compound treatment, add a lysosomal inhibitor to the designated wells (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine).
-
Treat cells with the desired concentrations of this compound (e.g., 10-20 µM) for the specified time (e.g., 8-24 hours).
-
Include four experimental groups: Vehicle Control, this compound alone, Vehicle + Inhibitor, and this compound + Inhibitor.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load samples onto a 12-15% SDS-PAGE gel to ensure adequate separation of LC3-I and LC3-II.[10]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3 (e.g., anti-LC3B, 1:1000) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.[9]
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensity of LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the inhibitor between control and this compound-treated conditions.
-
Method 2: Tandem Fluorescence mCherry-GFP-LC3 Assay
Application Note: This fluorescence microscopy-based assay provides robust visualization and quantification of autophagic flux in live or fixed cells.[11][12] It utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3). In neutral pH environments like the phagophore and autophagosome, both GFP and mCherry fluoresce, appearing as yellow puncta.[12] Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched while the acid-stable mCherry signal persists, resulting in red-only puncta.[11][12] An increase in both yellow and red puncta upon this compound treatment indicates a functional autophagic flux. An accumulation of only yellow puncta suggests a blockage in autolysosome formation.
Protocol: mCherry-GFP-LC3 Assay
-
Cell Line Generation: Stably or transiently transfect the target cell line with a plasmid encoding the mCherry-GFP-LC3 fusion protein.
-
Cell Seeding: Plate the engineered cells on glass coverslips or in glass-bottom dishes suitable for high-resolution microscopy.
-
Treatment: Treat cells with this compound and appropriate controls (e.g., vehicle, rapamycin (B549165) as a positive control).
-
Cell Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize with 0.1% Triton X-100 if co-staining for intracellular targets is required.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain nuclei.
-
-
Image Acquisition:
-
Acquire images using a confocal microscope equipped with lasers for DAPI (approx. 405 nm), GFP (approx. 488 nm), and mCherry (approx. 561 nm).
-
Capture multiple z-stacks for each field of view to ensure all puncta within a cell are imaged.
-
-
Data Analysis:
-
For each cell, count the number of yellow puncta (GFP and mCherry colocalization) and red-only puncta (mCherry only).
-
An increase in the total number of puncta (yellow + red) indicates autophagy induction.
-
An increase in the ratio of red to yellow puncta signifies efficient autophagic flux.
-
Method 3: p62/SQSTM1 Degradation Assay
Application Note: The protein p62 (also known as Sequestosome-1/SQSTM1) acts as a cargo receptor that recognizes and binds to ubiquitinated proteins, delivering them to the autophagosome for degradation.[13] p62 itself is degraded during the autophagic process.[14] Therefore, p62 levels can be used as an indicator of autophagic flux; its accumulation suggests impaired autophagy, while its degradation indicates active autophagy.[13] Monitoring p62 levels by Western blot is a valuable complement to the LC3 turnover assay when assessing the effects of this compound. A decrease in p62 levels following this compound treatment provides strong evidence of enhanced autophagic flux.
Protocol: p62 Degradation Assay
-
Cell Treatment and Lysis: Follow steps 1-4 from the LC3 Turnover Assay Protocol . The same lysates can be used.
-
Western Blotting:
-
Load 20-40 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with a primary antibody against p62/SQSTM1 (1:1000) overnight at 4°C.
-
Proceed with secondary antibody incubation and ECL detection as described previously.
-
Re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensity of p62 and the loading control using densitometry.
-
A decrease in the normalized p62 signal in this compound-treated cells compared to the control indicates an increase in autophagic flux.
-
Method 4: Transmission Electron Microscopy (TEM)
Application Note: Transmission Electron Microscopy (TEM) is the gold standard for morphological confirmation of autophagy.[15] It provides unequivocal, high-resolution visualization of autophagic structures, allowing for the direct identification of double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.[16][17] While TEM is low-throughput and requires specialized equipment and expertise, it is invaluable for validating findings from biochemical or fluorescence-based assays and for characterizing the ultrastructural changes induced by this compound.[3][5]
Protocol: TEM Sample Preparation
-
Cell Culture and Treatment: Grow cells on culture dishes and treat with this compound as required.
-
Fixation:
-
Wash cells gently with pre-warmed PBS.
-
Fix the cells in 2% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M sodium cacodylate) for 1-2 hours at room temperature.[18]
-
Carefully scrape the cells, pellet them by centrifugation, and wash the pellet three times with the buffer.
-
-
Post-fixation: Post-fix the cell pellet with 1% osmium tetroxide in the same buffer for 1 hour on ice.[18]
-
Staining and Dehydration:
-
Rinse samples with distilled water.
-
(Optional) En-bloc stain with 1% aqueous uranyl acetate.
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
-
Embedding: Infiltrate the dehydrated samples with a resin (e.g., Epon) and polymerize in an oven.[18]
-
Sectioning and Staining:
-
Imaging: Examine the sections using a transmission electron microscope. Capture images of cells, identifying and quantifying autophagosomes (double-membrane vesicles) and autolysosomes (single-membrane vesicles with dense, heterogeneous content).
Quantitative Data Summary
The following table summarizes quantitative data from studies assessing this compound-induced autophagy in HCT-116 human colon carcinoma cells.
| Method | Cell Line | This compound Concentration | Duration | Result | Reference |
| GFP-LC3 Puncta Formation | HCT-116 | 0 µM (Control) | 24 hours | 5 ± 1% of cells were autophagy-positive | [5] |
| GFP-LC3 Puncta Formation | HCT-116 | 12 µM | 24 hours | 23 ± 5% of cells were autophagy-positive | [5] |
| GFP-LC3 Puncta Formation | HCT-116 | 18 µM | 24 hours | 45 ± 1% of cells were autophagy-positive | [5] |
Method Selection Guide
References
- 1. The role of reactive oxygen species and autophagy in this compound-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy Detection | LC3 Conversion Assay [worldwide.promega.com]
- 8. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The measurement of autophagy using transmission electron microscopy [bio-protocol.org]
- 19. cruk.cam.ac.uk [cruk.cam.ac.uk]
Application Notes and Protocols for Studying Sphingosine Kinase 1 with Safingol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine (B13886) kinase 1 (SK1) is a critical enzyme in cellular signaling, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] This reaction is a key regulatory point in the sphingolipid metabolic pathway, often referred to as the "sphingolipid rheostat," which balances the levels of pro-apoptotic lipids like ceramide and sphingosine against the pro-survival functions of S1P.[3][4] Overexpression and elevated activity of SK1 are strongly associated with the progression of various cancers, promoting cell proliferation, survival, migration, and resistance to therapy.[1][5][6] Consequently, SK1 has emerged as a significant therapeutic target in oncology.[4]
Safingol (L-threo-dihydrosphingosine) is a synthetic stereoisomer of sphinganine (B43673) and a potent competitive inhibitor of sphingosine kinase.[3][7] It serves as a valuable tool for investigating the physiological and pathophysiological roles of SK1. By inhibiting SK1, this compound decreases the production of S1P, thereby shifting the sphingolipid balance towards apoptosis.[3] While it also exhibits inhibitory activity against Protein Kinase C (PKC), its effects on the SK1/S1P pathway are central to its mechanism of action in many cancer models.[3][8] These application notes provide detailed protocols for utilizing this compound to study SK1 function in vitro.
Mechanism of Action
This compound exerts its primary effect by competitively inhibiting SK1 at the sphingosine binding site, thereby preventing the formation of S1P.[3] This leads to an accumulation of sphingosine and subsequently ceramide, both of which can induce cell cycle arrest and apoptosis.[2][4] The reduction in S1P levels curtails signaling through S1P receptors (S1PR1-5), which are G protein-coupled receptors that activate downstream pro-survival pathways, including the PI3K/Akt and ERK1/2 pathways.[5][7][9] this compound has also been shown to induce autophagy in some cancer cell lines, an effect that may be independent of ceramide generation but linked to the inhibition of PI3-kinase pathways.[10][11]
Quantitative Data Summary
The following tables summarize the inhibitory constants and cellular effects of this compound from various studies.
Table 1: Inhibitory Activity of this compound
| Target | Constant | Value | Notes |
| Sphingosine Kinase 1 (SK1) | K_i | ~3–6 µM | Competitive inhibitor with respect to sphingosine.[3][7] |
| Protein Kinase C (PKC) | K_i | ~33 µM | Also a competitive inhibitor, but with lower potency compared to SK1.[3] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Time |
| HCT116 | Colon Cancer | Dose-dependent increase in autophagy | 1–12 µM | 24 hours |
| HCT116 | Colon Cancer | 12-fold increase in ceramide levels | 12 µM | 24 hours |
| MOLT-4 | Leukemia | ~60% inhibition of SK activity | 5 µM | 6 hours |
| H295R | Adrenocortical Carcinoma | 52.3% reduction in cell viability | 5 µM | 72 hours |
| JIL-2266 | Adrenocortical Carcinoma | 52.0% reduction in cell viability | 4 µM | 72 hours |
| MUC-1 | Adrenocortical Carcinoma | 30.4% reduction in cell viability | 3 µM | 72 hours |
| TVBF-7 | Adrenocortical Carcinoma | 51.5% reduction in cell viability | 8 µM | 72 hours |
| H295R | Adrenocortical Carcinoma | 146.7% increase in caspase 3/7 activity | 7.5 µM | 24 hours |
| JIL-2266 | Adrenocortical Carcinoma | 141.6% increase in caspase 3/7 activity | 4 µM | 24 hours |
Signaling Pathway Visualization
The diagram below illustrates the central role of SK1 in the sphingolipid signaling pathway and the inhibitory action of this compound.
References
- 1. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Role of Sphingosine-1-Phosphate Signaling Pathway in Pancreatic Diseases [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safingol Synergistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol (L-threo-dihydrosphingosine) is a potent inhibitor of Sphingosine Kinase 1 (SphK1) and Protein Kinase C (PKC).[1][2] SphK1 is a critical enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in cancer cell proliferation, survival, and angiogenesis.[1][3] By inhibiting SphK1, this compound disrupts the balance between pro-apoptotic ceramide and pro-survival S1P, leading to cancer cell death.[1] Additionally, this compound's inhibition of PKC and the PI3K/Akt/mTOR pathway contributes to its anti-cancer effects, which include the induction of apoptosis and autophagy.[4][5]
Preclinical and clinical studies have demonstrated that this compound can act synergistically with conventional chemotherapeutic agents, enhancing their anti-tumor efficacy.[1][6] This synergistic potential makes this compound a promising candidate for combination therapies in cancer treatment. These application notes provide detailed protocols for designing and evaluating the synergistic effects of this compound with other anti-cancer drugs in vitro.
Data Presentation: Quantitative Analysis of Synergy
The synergistic, additive, or antagonistic effects of combining this compound with another therapeutic agent can be quantitatively assessed using the Combination Index (CI) method, derived from the Chou-Talalay method.[7] The CI is calculated based on the dose-effect relationships of the individual drugs and their combination.
A typical experimental design involves determining the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually and then testing the drugs in combination at fixed molar ratios (e.g., 4:1, 1:1, 1:4 of this compound to the other drug).[2]
Table 1: Example IC50 Values for this compound and Combination Agents in Various Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) |
| SKOV-3 (Ovarian) | This compound | 1.4 ± 0.18 |
| MDA-MB-231 (Breast) | This compound | 2.5 ± 0.35 |
| JIMT-1 (Breast) | This compound | 3.2 ± 0.41 |
| U937 (Leukemia) | This compound | 6.3 ± 0.89 |
| KB (Nasopharynx) | This compound | 4.8 ± 0.67 |
| OVCAR3 (Ovarian) | Doxorubicin | ~0.1 |
| SKOV3 (Ovarian) | Doxorubicin | ~0.2 |
| U2OS (Osteosarcoma) | Doxorubicin | 0.1 |
| MG-63 (Osteosarcoma) | Doxorubicin | 0.2 |
Note: The IC50 values for this compound are based on a 72-hour exposure.[2] The IC50 values for Doxorubicin are approximate and can vary based on experimental conditions.[8][9]
Table 2: Example Combination Index (CI) Values for this compound with Chemotherapeutic Agents
| Cell Line | Combination (this compound:Drug) | Molar Ratio | Combination Index (CI) | Interpretation |
| SKOV-3 | This compound:Gemcitabine | 4:1 | 0.07 | Strong Synergy |
| MDA-MB-231 | This compound:Carboplatin | 4:1 | 0.45 | Synergy |
| JIMT-1 | This compound:Doxorubicin | 4:1 | 0.62 | Synergy |
| U937 | This compound:Vincristine | 4:1 | 0.77 | Moderate Synergy |
| MDA-MB-231 | This compound:Gemcitabine | 1:4 | >1 | Antagonism |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7] Data is illustrative and based on findings from synergistic studies.[2]
Experimental Protocols
Protocol 1: Determination of Cell Viability and IC50 using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound and a combination agent, and for determining their respective IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and other chemotherapeutic agent(s)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.[2]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the other agent in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[2]
-
-
MTT Addition and Measurement:
-
After incubation, add 10 µL of MTT solution to each well.[10]
-
Incubate for 3-4 hours at 37°C.[11]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessment of Synergy using the Combination Index (CI) Method
This protocol describes how to evaluate the interaction between this compound and another drug.
Procedure:
-
Determine IC50: First, determine the IC50 value for each drug individually as described in Protocol 1.
-
Constant Ratio Combination:
-
Prepare stock solutions of this compound and the other drug.
-
Create a dilution series of each drug individually and in combination at a constant molar ratio (e.g., based on the ratio of their IC50s).[7]
-
-
Cell Treatment and Viability Assay:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Treat cells with the individual drugs and their combinations.
-
After the desired incubation period, perform an MTT assay as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug and combination.
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). The CI is calculated using the following formula: CI = (D)1/(Dx)1 + (D)2/(Dx)2, where (Dx)1 and (Dx)2 are the concentrations of each drug alone required to achieve x% effect, and (D)1 and (D)2 are the concentrations of the drugs in combination that produce the same effect.[7]
-
Protocol 3: Western Blot Analysis of Apoptosis and Signaling Pathways
This protocol is to investigate the molecular mechanisms underlying the synergistic effects of this compound combinations, focusing on apoptosis and key signaling pathways.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound and other therapeutic agents
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, p-Akt, p-mTOR, LC3-II)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound, the other agent, or the combination for the desired time.
-
Collect both adherent and floating cells.[13]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 40 µg) by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.[13]
-
Mandatory Visualization
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Anticancer Effects of Metformin and Doxorubicin in Ovarian Cancer Cells Through Dual Apoptotic Pathway Activation and Oxidative Stress Enhancement [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Safingol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol (L-threo-dihydrosphingosine) is a synthetic isomer of a naturally occurring sphingolipid that has garnered significant interest in cancer research. It functions as a potent inhibitor of key signaling enzymes, primarily Protein Kinase C (PKC) and Sphingosine (B13886) Kinase 1 (SphK1).[1] The inhibition of these kinases disrupts critical cellular pathways involved in cell survival, proliferation, and resistance to apoptosis. Consequently, this compound has been investigated as a potential anti-cancer agent, both as a standalone therapy and in combination with conventional chemotherapeutics to enhance their efficacy.[2][3]
The induction of apoptosis, or programmed cell death, is a hallmark of many successful cancer therapies. Flow cytometry, coupled with specific fluorescent probes, provides a robust and quantitative method to assess the apoptotic status of a cell population. The Annexin V/Propidium Iodide (PI) assay is a widely adopted flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7][8] This application note provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using this technique. It also presents a summary of expected quantitative outcomes and a schematic of the putative signaling pathways involved.
It is important to note that while this compound is known to induce apoptosis, some studies have also reported its ability to trigger other forms of cell death, such as autophagy or necrosis, depending on the cell type and experimental conditions.[9][10] Therefore, a multi-parametric approach to cell death analysis is often warranted for a comprehensive understanding of this compound's cellular effects.
Data Presentation
The following tables summarize quantitative data on the induction of apoptosis by this compound from various studies. This data is intended to provide a representative expectation of this compound's effects. Actual results will vary depending on the cell line, this compound concentration, and treatment duration.
Table 1: Induction of Apoptosis by this compound in Gastric Cancer Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells (Mean ± SD) |
| SK-GT-5 | 50 µM this compound | 2% ± 1% |
| MKN-74 | 50 µM this compound | 8% ± 3% |
Data compiled from a study on gastric cancer cells where apoptosis was measured by quantitative fluorescence microscopy.[3]
Table 2: Increase in Caspase 3 and 7 Activity Following this compound Treatment in Adrenocortical Carcinoma Cell Lines
| Cell Line | Treatment | Increase in Caspase 3/7 Activity (%) |
| H295R | 7.5 µM this compound (24h) | +146.73% |
| JIL-2266 | 4 µM this compound (24h) | +141.6% |
| MUC-1 | 5 µM this compound (24h) | +38.20% |
| TVBF-7 | 8 µM this compound (24h) | +250.14% |
Data represents the percentage increase in caspase activity, a key indicator of apoptosis, in various adrenocortical carcinoma cell lines after 24 hours of this compound treatment.[10]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to induce apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution typically prepared in DMSO)
-
6-well plates or other suitable culture vessels
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. Allow the cells to adhere and stabilize overnight.
-
This compound Treatment: Prepare fresh dilutions of this compound in complete cell culture medium from a concentrated stock solution. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions for your cell line.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from the culture vessel into a centrifuge tube.
-
Adherent cells: Carefully collect the culture supernatant (which may contain detached apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the supernatant collected earlier.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Proceed immediately to the Annexin V/PI staining protocol.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the staining procedure for differentiating between live, apoptotic, and necrotic cells using an Annexin V-FITC and PI apoptosis detection kit.[4][5][6][7][8]
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: After the final PBS wash, resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate the mixture for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
- 1. apexbt.com [apexbt.com]
- 2. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Characterization of apoptosis induced by protein kinase C inhibitors and its modulation by the caspase pathway in acute promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Safingol Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Safingol in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a lipophilic molecule with inherently low solubility in aqueous solutions. Its long hydrocarbon chain contributes to its hydrophobicity, leading to difficulties in achieving desired concentrations in polar solvents like phosphate-buffered saline (PBS) or cell culture media. Direct dissolution in these media will likely result in precipitation or the formation of a fine suspension.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What can I do to prevent this?
A3: This phenomenon, known as solvent-shift precipitation, is a common issue with hydrophobic compounds. When the DMSO stock is added to the aqueous medium, the this compound molecules are no longer in their preferred solvent environment and aggregate, causing them to fall out of solution. Here are several troubleshooting steps:
-
Optimize the Dilution Process:
-
Pre-warm the aqueous medium to 37°C.
-
Add the this compound DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution. This helps to avoid localized high concentrations that can trigger precipitation.
-
Consider a serial dilution approach. First, dilute the concentrated DMSO stock into a smaller volume of the aqueous medium to create an intermediate dilution, then add this to the final volume.
-
-
Reduce the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture or assay medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and may also affect the solubility of other media components.
-
Lower the Final this compound Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiment.
Q4: Are there any alternative methods to improve the aqueous solubility of this compound for my experiments?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility and stability of this compound:
-
Liposomes: Encapsulating this compound within liposomes is a well-established method to improve its delivery in aqueous environments, particularly for in vivo studies. Liposomes are microscopic vesicles composed of a lipid bilayer that can enclose hydrophobic compounds like this compound in their core or membrane.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Q5: Can I sonicate my this compound solution to aid dissolution?
A5: Sonication can be used to break down aggregates and aid in the dispersion of this compound in a solution. However, it is crucial to use a bath sonicator and to cool the sample to prevent overheating, which could potentially degrade the compound. It's important to note that sonication may create a fine suspension rather than a true solution.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound solubility.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration |
| Ethanol | 10 mg/mL |
| DMSO | 5 mg/mL |
| Methanol | 5 mg/mL |
Data sourced from commercially available product information.
Table 2: Recommended Maximum DMSO Concentration in Cell Culture
| Cell Type | Maximum Tolerated DMSO Concentration |
| Most cell lines | 0.5% - 1% |
| Primary cells | ≤ 0.1% |
Note: It is always recommended to perform a dose-response curve to determine the specific tolerance of your cell line to DMSO.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling or vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the medium is below the tolerance level of your specific cell line (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation. If a slight cloudiness appears, you can try gently warming the solution to 37°C for a few minutes.
-
Use the freshly prepared working solution immediately for your experiments.
Protocol 3: Preparation of Liposomal this compound (Conceptual Workflow)
Objective: To encapsulate this compound within liposomes to enhance its aqueous dispersibility. This is a generalized workflow and may require optimization.
Materials:
-
This compound
-
Phospholipids (e.g., DOPC, DSPC)
-
Cholesterol
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under a vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-20 passes) to ensure a homogenous liposome (B1194612) population.
-
-
Characterization:
-
Characterize the resulting liposomal formulation for size, zeta potential, and encapsulation efficiency.
-
Visualizations
Signaling Pathways
This compound is known to inhibit Protein Kinase C (PKC) and Sphingosine Kinase (SphK), thereby affecting downstream signaling pathways involved in cell survival, proliferation, and autophagy.
Caption: this compound inhibits various isoforms of Protein Kinase C (PKC).
Technical Support Center: Optimizing Safingol Concentration for Maximum Apoptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with Safingol to induce maximum apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound (L-threo-sphinganine) is a synthetic isomer of sphinganine (B43673) that acts as a competitive inhibitor of Protein Kinase C (PKC) and Sphingosine Kinase 1 (SK1).[1] Its pro-apoptotic effects are primarily attributed to its ability to inhibit these kinases, which are involved in cell survival and proliferation signaling pathways.[1][2] By inhibiting PKC, this compound can potentiate the apoptotic effects of chemotherapeutic agents.[2] Inhibition of SK1 can also lead to an increase in pro-apoptotic ceramide levels.
Q2: What is the optimal concentration range of this compound for inducing apoptosis?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cells. A typical starting range for in-vitro studies is between 1 µM and 50 µM. For some cell lines, IC50 values for cell viability have been reported to be in the range of 1.4 µM to 6.3 µM after 72 hours of exposure.[1] It is important to distinguish between concentrations that inhibit cell viability and those that specifically induce apoptosis, as higher concentrations may lead to necrosis.[3]
Q3: How should I prepare and store this compound for my experiments?
A3: this compound has limited solubility in aqueous solutions. It is recommended to prepare stock solutions in ethanol (B145695) (up to 10 mg/mL) or DMSO (up to 5 mg/mL). For cell culture experiments, the final concentration of the solvent should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Stock solutions of this compound are stable for up to 3 months when stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: How long should I incubate my cells with this compound to observe apoptosis?
A4: The incubation time required to observe significant apoptosis can vary between cell lines and is dependent on the this compound concentration used. A time-course experiment is recommended to determine the optimal incubation period. Typical incubation times in published studies range from 24 to 72 hours.[1] Shorter incubation times may be sufficient for observing early apoptotic events, while longer times may be necessary to see significant cell death.
Q5: Can this compound induce other forms of cell death besides apoptosis?
A5: Yes, besides apoptosis, this compound has been reported to induce autophagy and necrosis, particularly at higher concentrations.[3] The type of cell death induced can be cell-type specific and dependent on the experimental conditions. Therefore, it is important to use multiple assays to characterize the mode of cell death induced by this compound in your specific experimental setup.
Troubleshooting Guides
Low Percentage of Apoptotic Cells
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal concentration for apoptosis induction in your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the kinetics of apoptosis induction. Early apoptotic events might be missed with a single, late time point. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound-induced apoptosis. Consider using this compound in combination with a known chemotherapeutic agent to enhance its pro-apoptotic effect.[2] |
| This compound Degradation | Ensure that the this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Timing | Apoptosis is a dynamic process. If the assay is performed too early or too late, the peak of apoptosis may be missed. |
High Percentage of Necrotic Cells
| Possible Cause | Recommended Solution |
| This compound Concentration Too High | High concentrations of this compound can lead to rapid, non-specific cell death (necrosis).[3] Reduce the this compound concentration and perform a careful dose-response analysis. |
| Harsh Cell Handling | During cell harvesting and staining, rough pipetting or centrifugation can damage cell membranes, leading to an increase in necrotic (PI-positive) cells. Handle cells gently. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO, ethanol) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in the culture medium is minimal (ideally ≤ 0.1%). |
Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variation in Cell Density | Ensure that cells are seeded at a consistent density for all experiments and are in the logarithmic growth phase at the time of treatment. |
| Batch-to-Batch Variability of this compound | If using different batches of this compound, it is advisable to test each new batch to ensure consistency in its biological activity. |
| Variations in Incubation Conditions | Maintain consistent incubation conditions (temperature, CO2 levels, humidity) across all experiments, as these can affect cell health and response to treatment. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound on the viability of various human cancer cell lines after 72 hours of treatment. This data can serve as a starting point for determining the appropriate concentration range for your apoptosis experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| SKOV-3 | Ovarian Cancer | 1.4 ± 0.18 |
| MDA-MB-231 | Breast Cancer | 2.5 ± 0.21 |
| K-562 | Leukemia | 3.8 ± 0.45 |
| KB | Nasopharyngeal Cancer | 6.3 ± 0.78 |
| (Data adapted from a study on the effect of this compound on various human cancer cell lines)[1] |
Experimental Protocols
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Plate cells at the desired density and treat with various concentrations of this compound for the desired time. Include untreated and solvent-treated controls.
-
Harvest Cells:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer). Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[4]
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DEVD-pNA substrate, and DTT)
-
96-well flat-bottom microplate
-
Microplate reader (405 nm)
Procedure:
-
Induce Apoptosis: Treat 1-2 x 10^6 cells with this compound and appropriate controls.
-
Cell Lysis:
-
Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Assay Reaction:
-
Prepare the 2X Reaction Buffer by adding DTT as per the kit instructions.
-
Load 50-200 µg of protein per sample into a 96-well plate. Adjust the volume to ~50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of reactive oxygen species and autophagy in this compound-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
Troubleshooting inconsistent results with Safingol treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Safingol. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, helping to ensure more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent levels of apoptosis after this compound treatment. What could be the cause?
Inconsistent apoptosis induction with this compound can stem from several factors:
-
Cell-Type Specific Responses: The apoptotic response to this compound is highly dependent on the cell line being used. Some cell lines may undergo apoptosis, while others might shift towards other cell death mechanisms like autophagy or necrosis.[1] It is crucial to characterize the specific response of your cell line to this compound treatment.
-
Concentration and Treatment Duration: The concentration of this compound and the duration of treatment are critical parameters. A dose-response and time-course experiment is highly recommended for each new cell line to determine the optimal conditions for inducing apoptosis. For example, in SK-GT-5 gastric cancer cells, 50 µM of this compound alone for a specified period induced minimal apoptosis (2% ± 1%), whereas in combination with Mitomycin C, it significantly enhanced apoptosis.[2]
-
Dual Mechanism of Action: this compound is an inhibitor of both Protein Kinase C (PKC) and Sphingosine Kinase (SphK). The ultimate cellular outcome can be a complex interplay between the inhibition of these two pathways. The relative expression and activity of PKC isoforms and SphK in your specific cell model can influence the apoptotic response.
-
Induction of Autophagy as a Survival Mechanism: In some cases, this compound can induce autophagy, which may initially act as a pro-survival mechanism, thereby delaying or reducing apoptosis. If you observe features of autophagy, consider using autophagy inhibitors (e.g., 3-methyladenine (B1666300) or bafilomycin A1) to see if this enhances apoptosis.[1]
Q2: Our results show variable levels of autophagy in response to this compound. How can we achieve more consistent results?
Variability in autophagy induction is a common challenge. Here are some potential reasons and solutions:
-
ROS (Reactive Oxygen Species) Production: this compound treatment can lead to the generation of ROS, which is a known trigger for autophagy.[1] The level of ROS production can vary between experiments due to subtle differences in cell culture conditions (e.g., media components, cell density). To ensure consistency, it is advisable to:
-
Maintain highly consistent cell culture practices.
-
Consider measuring ROS levels to correlate with the extent of autophagy.
-
If trying to inhibit autophagy, an antioxidant like N-acetyl-L-cysteine (NAC) can be used to scavenge ROS.[1]
-
-
Timing of Analysis: Autophagy is a dynamic process. The peak of autophagic activity can vary depending on the cell line and this compound concentration. A time-course experiment analyzing key autophagy markers (e.g., LC3-II conversion) is essential to identify the optimal time point for your analysis.
-
Method of Detection: Relying on a single method to measure autophagy can be misleading. It is best practice to use a combination of techniques for a more robust assessment. This could include:
-
Western blotting for LC3-I to LC3-II conversion: An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.
-
Fluorescence microscopy: To visualize the formation of autophagosomes (e.g., using GFP-LC3 puncta).
-
Acridine orange staining: To detect the formation of acidic vesicular organelles.[3]
-
Q3: We are seeing off-target effects that complicate the interpretation of our results. How can we address this?
This compound's dual inhibition of PKC and SphK can be considered an "off-target" effect if you are interested in only one of these pathways.
-
Concentration is Key: The inhibitory constants (Ki) for this compound are different for SphK (around 5 µM) and PKC (around 33 µM). By carefully titrating the concentration of this compound, you may be able to selectively inhibit SphK at lower concentrations while minimizing the inhibition of PKC.
-
Use of Controls: To dissect the specific effects of PKC versus SphK inhibition, consider using other more specific inhibitors in parallel experiments:
-
A more selective SphK inhibitor (if available).
-
Specific PKC isoform inhibitors or activators (e.g., phorbol (B1677699) esters like PDBu to activate PKCs).[4]
-
-
Metabolic Effects: this compound, being a sphingolipid analog, can be metabolized by cells, leading to the formation of other bioactive molecules. This metabolic conversion can contribute to the observed phenotype and could be considered an off-target effect. Understanding the metabolic fate of this compound in your cell system through techniques like mass spectrometry can provide valuable insights.
Q4: We are having trouble with the solubility and stability of our this compound stock solutions. What are the best practices?
Proper handling of this compound is crucial for reproducible experiments.
-
Solubility: this compound is soluble in ethanol (B145695) (10 mg/mL) and DMSO (5 mg/mL). Ensure you are using a suitable solvent and concentration for your stock solution.
-
Storage: this compound should be stored at -20°C.
-
Stock Solution Stability: Once a stock solution is made, it is recommended to aliquot it into smaller volumes and freeze at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 3 months at -20°C.
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines. The following table summarizes IC50 values reported in the literature after 72 hours of exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| SKOV-3 | Ovarian Cancer | 1.4 ± 0.18 |
| MDA-MB-231 | Breast Cancer | Data not specified |
| JIMT-1 | Breast Cancer | Data not specified |
| U937 | Leukemia | Data not specified |
| KB | Nasopharynx Cancer | Data not specified |
| H295R | Adrenocortical Carcinoma | ~5 µM (viability reduction) |
| JIL-2266 | Adrenocortical Carcinoma | ~4 µM (viability reduction) |
| MUC-1 | Adrenocortical Carcinoma | ~3 µM (viability reduction) |
| TVBF-7 | Adrenocortical Carcinoma | ~8 µM (viability reduction) |
Data for the first five cell lines are from a study assessing synergism with chemotherapeutics, where the IC50 range was 1.4-6.3 µM.[5] Data for the adrenocortical carcinoma cell lines are based on concentrations causing significant viability reduction.[6]
Experimental Protocols
1. Protocol for Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is adapted for assessing apoptosis following this compound treatment.
Materials:
-
Cells treated with this compound and appropriate controls.
-
Phosphate-Buffered Saline (PBS).
-
Annexin V-FLUOS Staining Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Seed cells at a density of 1 x 10^6 cells in T25 flasks and treat with the desired concentrations of this compound for the determined time. Include untreated and positive controls.
-
After treatment, collect both the floating cells (from the supernatant) and adherent cells (by trypsinization). Combine them to ensure all apoptotic cells are collected.
-
Wash the cells twice with cold PBS by centrifugation at 670 x g for 5 minutes at room temperature.
-
Resuspend the cell pellet in 100 µl of Annexin V binding buffer.
-
Add 2 µl of Annexin V-FITC and 2 µl of Propidium Iodide to the cell suspension.
-
Incubate the cells for 10-15 minutes at room temperature in the dark.
-
Add 400 µl of Annexin V binding buffer to each tube.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
2. Protocol for LC3 Western Blotting to Assess Autophagy
This protocol outlines the detection of LC3-I to LC3-II conversion, a key indicator of autophagy.
Materials:
-
Cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: anti-LC3.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Lyse the this compound-treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent.[9][10]
Interpretation: An increase in the amount of LC3-II (the lower band) relative to LC3-I (the upper band) indicates an increase in autophagosome formation. It is recommended to also use an autophagy flux inhibitor (e.g., bafilomycin A1) to confirm that the increase in LC3-II is due to increased autophagic activity and not a blockage in lysosomal degradation.
Mandatory Visualizations
Caption: this compound's dual inhibitory effect on PKC and SphK pathways.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. The role of reactive oxygen species and autophagy in this compound-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proteolysis.jp [proteolysis.jp]
How to mitigate Safingol-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Safingol. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, the L-threo-stereoisomer of sphinganine, primarily exerts its cytotoxic effects through the inhibition of Protein Kinase C (PKC) and Sphingosine Kinase (SphK). By inhibiting these kinases, this compound disrupts key signaling pathways involved in cell proliferation, survival, and apoptosis. It has also been shown to induce autophagy and potentiate the effects of other chemotherapeutic agents.
Q2: Why am I observing significant cytotoxicity in my normal (non-cancerous) cell lines treated with this compound?
This compound-induced cytotoxicity is not exclusively limited to cancer cells. The underlying mechanisms, including PKC and SphK inhibition, can also affect normal cellular processes. One of the key mediators of this compound's cytotoxic effect is the generation of Reactive Oxygen Species (ROS). Excessive ROS can lead to oxidative stress and damage to cellular components in both normal and cancerous cells.
Q3: How can I reduce this compound-induced cytotoxicity in my normal cell lines while preserving its anti-cancer effects?
A primary strategy to mitigate this compound-induced cytotoxicity in normal cells is to counteract the effects of ROS production. Co-treatment with an antioxidant, such as N
Improving the stability of Safingol in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Safingol in experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the handling, storage, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, solid this compound should be stored at -20°C. Stock solutions can also be stored at -20°C and are reported to be stable for up to three months. It is advisable to aliquot stock solutions after the initial thaw to avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for dissolving this compound?
This compound is soluble in ethanol (B145695) (10 mg/mL), DMSO (5 mg/mL), and methanol (B129727) (5 mg/mL). The choice of solvent will depend on the specific requirements of your experiment.
Q3: Are there established formulations to enhance this compound's stability in aqueous solutions?
Yes, several formulations have been developed to improve the stability of this compound in aqueous environments. These often involve the use of stabilizing agents. For instance, a patent describes stable aqueous solutions of this compound using lactic acid.[1][2] In these formulations, the molar ratio of lactic acid to this compound is a key factor.[1][2] Additionally, the inclusion of excipients like mannitol (B672) and ethanol has been shown to be beneficial, particularly for lyophilized forms of this compound.[1][2]
For intravenous administration in clinical trials, a sterile, pyrogen-free emulsion of this compound has been used. This emulsion contained this compound (2 mg/mL), egg phospholipids (B1166683) (Lipoid 80, 20 mg/mL), dextrose (45.4 mg/mL), and lactic acid (1.2 mg/mL) in water for injection.[3] The final concentration was then diluted with normal saline.[3]
Q4: How stable is this compound in biological samples like plasma?
Studies on the determination of this compound in human plasma suggest that it has limited short-term stability at room temperature. It is recommended that plasma samples containing this compound be analyzed within 8 hours after thawing to ensure accurate results.[4] While plasma samples are stable for at least three freeze-thaw cycles, prolonged exposure to room temperature can lead to significant variations in measured concentrations.[4]
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Possible Causes:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with low intrinsic water solubility. Direct dilution of a concentrated organic stock solution into an aqueous medium can cause it to precipitate out.
-
Solvent-Shift Precipitation: Rapidly changing the solvent environment from a high-concentration organic stock to a predominantly aqueous solution can lead to precipitation.
-
pH Effects: The solubility of this compound, which contains a primary amine group, can be influenced by the pH of the medium.
-
Temperature Effects: Changes in temperature can affect the solubility of this compound.
Solutions:
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try a stepwise dilution. Add the stock to a smaller volume of the buffer while vortexing or stirring, and then bring it up to the final volume.
-
Use a Surfactant or Co-solvent: Incorporating a biocompatible surfactant or a co-solvent in the final aqueous solution can help to maintain this compound's solubility.
-
Adjust the pH: Depending on the pKa of this compound's primary amine, adjusting the pH of the buffer might improve its solubility.
-
Formulate with Stabilizers: As mentioned in the FAQs, using lactic acid to form a salt or creating an emulsion can significantly improve aqueous stability.[1][2][3]
Issue: Suspected Degradation of this compound During an Experiment
Possible Causes:
-
Chemical Instability: this compound, like other sphingolipids, may be susceptible to degradation over time, especially under non-optimal conditions.
-
Metabolism by Cells: In cell-based assays, this compound can be metabolized by cellular enzymes.[5] Studies have shown that it can be N-acylated to form L-threo-dihydroceramide.[5]
-
Photodegradation: Exposure to light, particularly UV light, can potentially degrade this compound.
-
Interaction with Excipients: Incompatibility with other components in the formulation can lead to degradation.
Solutions:
-
Control Experimental Conditions: Minimize the duration of experiments where possible and control the temperature. Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Analyze for Degradation Products: Use analytical techniques such as HPLC-MS/MS to detect and quantify this compound and its potential degradation products.[4] This can help to determine the rate and pathway of degradation under your specific experimental conditions.
-
Perform Excipient Compatibility Studies: If you are developing a new formulation, it is crucial to assess the compatibility of this compound with all excipients under consideration.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Ethanol | 10 mg/mL |
| DMSO | 5 mg/mL |
| Methanol | 5 mg/mL |
Table 2: Example of a Stable Emulsion Formulation for this compound
| Component | Concentration |
| This compound | 2 mg/mL |
| Egg Phospholipids (Lipoid 80) | 20 mg/mL |
| Dextrose | 45.4 mg/mL |
| Lactic Acid | 1.2 mg/mL |
| Vehicle | Water for Injection |
This formulation was used in a Phase I clinical trial and was further diluted with normal saline before administration.[3]
Experimental Protocols
Protocol: Preparation of a Stabilized this compound Solution using Lactic Acid
This protocol is adapted from a patented formulation method.[1][2]
Materials:
-
This compound powder
-
Lactic acid
-
Ethanol (optional, for improved reconstitution of lyophilized product)
-
Mannitol (optional, as a bulking agent for lyophilization)
-
Water for Injection (WFI)
Procedure:
-
Determine the desired final concentration of this compound (e.g., 2.5 to 5.0 mg/mL).
-
Calculate the required amount of lactic acid to achieve a molar ratio of lactic acid to this compound between approximately 3.5:1 and 4:1.
-
Dissolve the this compound powder in the calculated amount of lactic acid solution (in WFI).
-
(Optional) If preparing a formulation for lyophilization, add mannitol to a final concentration of approximately 5 mg/mL.
-
(Optional) For formulations intended for reconstitution, ethanol can be included in the reconstitution solution to reduce foaming and improve stability against precipitation.
-
Sterile filter the final solution using a 0.22 µm filter.
-
Store the stabilized solution at an appropriate temperature (e.g., 2-8°C for short-term or -20°C for long-term storage).
Protocol: Assessment of this compound Stability by HPLC-MS/MS
This is a general protocol for assessing the stability of this compound in a given solution.
Materials and Equipment:
-
This compound solution to be tested
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., QTRAP LC/MS/MS system)
-
Methanol (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
Internal standard (e.g., C17 D-erythro-sphinganine)
Procedure:
-
Sample Preparation: At specified time points, withdraw an aliquot of the this compound solution. Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate. Add the internal standard to the sample.
-
Chromatographic Separation:
-
Column: C18 column (e.g., 20mm × 2.1mm i.d., 3µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., hold at 60% B for 0.5 min, linear gradient to 100% B in 1 min, hold at 100% B for 1 min, then re-equilibrate).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the ion transitions (MRM) for this compound (e.g., m/z 302.4 → 59.9) and the internal standard.[4]
-
-
Data Analysis: Quantify the concentration of this compound at each time point by comparing its peak area to that of the internal standard. Plot the concentration of this compound versus time to determine its stability profile.
Mandatory Visualizations
References
- 1. EP1594488B1 - Stabilized pharmaceutical compositions of this compound and methods of using the same - Google Patents [patents.google.com]
- 2. US7476692B2 - Pharmaceutical compositions of this compound and methods of using the same - Google Patents [patents.google.com]
- 3. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Metabolism of the unnatural anticancer lipid this compound, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the On- and Off-Target Effects of Safingol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Safingol in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and address potential off-target effects, ensuring the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is recognized as an inhibitor of Protein Kinase C (PKC) and Sphingosine (B13886) Kinase (SphK).[1][2] It competitively binds to the regulatory phorbol-binding domain of PKC.[3][4][5]
Q2: What are the known off-target effects of this compound?
Beyond its primary targets, this compound has been shown to influence other signaling pathways. Notably, it can inhibit the PI3K/Akt/mTOR pathway and the MAPk pathway (ERK).[1] These off-target effects can contribute to its overall cellular impact, including the induction of autophagy.[1]
Q3: How can I differentiate between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects is crucial for data interpretation. A common strategy is to use a rescue experiment. For instance, if you hypothesize that an observed effect is due to PKC inhibition, you could try to rescue the phenotype by activating PKC with a phorbol (B1677699) ester like phorbol 12,13-dibutyrate (PDBu).[1] A successful rescue would suggest the effect is at least partially PKC-dependent. Additionally, using siRNA to deplete the target protein (e.g., PKC isoforms) and observing a similar phenotype to this compound treatment can also indicate an on-target effect.[1]
Q4: Can this compound's effects be attributed to its metabolism?
Yes, the metabolism of this compound can influence its biological activity. In some cell lines, this compound is metabolized into L-threo-dihydroceramide and L-threo-dihydrosphingomyelin.[6][7] However, studies have shown that this compound's induction of autophagy is likely due to the direct action of the compound itself, rather than an increase in endogenous sphingolipids like ceramide.[1] It is important to consider the metabolic capacity of your specific experimental system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cytotoxicity at concentrations intended for SphK inhibition. | Off-target PKC inhibition: this compound's IC50 for PKC can be in a similar range to concentrations used to inhibit SphK, leading to off-target effects. | 1. Perform a dose-response curve: Determine the minimal concentration of this compound required to see your desired effect. 2. Use a more specific SphK inhibitor: Compare your results with another SphK inhibitor that has a different mechanism of action or greater specificity. 3. PKC Rescue Experiment: Treat cells with a PKC activator (e.g., PDBu) alongside this compound to see if the cytotoxicity is reversed.[1] |
| Induction of autophagy is observed, but it is unclear if it is a direct or indirect effect. | Inhibition of multiple pathways: this compound can induce autophagy by inhibiting both PKC and the PI3K/Akt/mTOR pathway.[1] | 1. Inhibit pathways individually: Use specific inhibitors for PKC and PI3K (e.g., LY294002) to see if they replicate the autophagic response to this compound.[1] 2. siRNA knockdown: Deplete specific PKC isoforms (e.g., PKC delta and epsilon) to assess their individual contribution to autophagy.[1] 3. Western Blot Analysis: Probe for phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, p70S6k, rS6) and the MAPk pathway (e.g., ERK) to confirm pathway inhibition by this compound.[1] |
| Inconsistent results when combining this compound with other chemotherapeutic agents. | Synergistic effects and altered metabolism: this compound can potentiate the effects of other drugs, and the delivery schedule can impact its cellular levels and metabolism.[6][8][9][10] | 1. Optimize drug ratios and schedules: Empirically determine the optimal molar ratios and timing of administration for your drug combination.[10] 2. Monitor cell viability: Use a quantitative cell viability assay (e.g., MTT) to assess the synergistic effects at various concentrations and time points. 3. Analyze this compound metabolism: If possible, use techniques like thin-layer chromatography to analyze the metabolism of this compound in your specific cell line and treatment conditions.[6] |
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of this compound
| Target/Process | Cell Line/System | IC50 / Effective Concentration | Reference |
| Protein Kinase C (PKC) | Purified rat brain PKC | 37.5 µM | [3] |
| 3H-phorbol dibutyrate binding | Purified rat brain PKC | 31 µM | [3] |
| Human PKCα | MCF-7 DOXR cells | 40 µM | [3] |
| Induction of Autophagy | HCT116 colon cancer cells | 1-12 µM (dose-dependent) | [11] |
| Reduction of Cell Viability | H295R ACC cells | 5 µM (at 72h) | [12] |
| Reduction of Cell Viability | JIL-2266 ACC cells | 4 µM (at 72h) | [12] |
| Reduction of Cell Viability | MUC-1 ACC cells | 3 µM (at 72h) | [12] |
| Reduction of Cell Viability | TVBF-7 ACC cells | 8 µM (at 72h) | [12] |
| Induction of Apoptosis | H295R ACC cells | 7.5 µM (at 24h) | [12] |
| Induction of Apoptosis | JIL-2266 ACC cells | 4 µM (at 24h) | [12] |
| Induction of Apoptosis | MUC-1 ACC cells | 5 µM (at 24h) | [12] |
| Induction of Apoptosis | TVBF-7 ACC cells | 8 µM (at 24h) | [12] |
Key Experimental Protocols
Protocol 1: Assessing Autophagy Induction by this compound using Acridine (B1665455) Orange Staining
This protocol is for the quantitative analysis of acidic vesicular organelle (AVO) formation, a hallmark of autophagy, using acridine orange staining and flow cytometry.
Materials:
-
HCT-116 cells (or other cell line of interest)
-
Complete culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Acridine Orange (stock solution of 1 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT-116 cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 12 µM) for 24 hours. Include a vehicle-only control.
-
Staining: After treatment, harvest the cells by trypsinization and wash once with PBS. Resuspend the cell pellet in 1 mL of complete medium containing 1 µg/mL acridine orange.
-
Incubation: Incubate the cells at 37°C for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Use a 488 nm excitation laser. Green fluorescence (FL1) represents the cytoplasm and nucleus, while red fluorescence (FL3) indicates AVOs.
-
Data Analysis: Quantify the percentage of cells with increased red fluorescence, which is indicative of autophagy.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR and MAPk Pathway Inhibition
This protocol details the steps to assess the phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
HCT-116 cells (or other cell line of interest)
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p70S6k, anti-p70S6k, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the bands corresponding to the phosphorylated and total proteins to determine the effect of this compound on their phosphorylation status.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for troubleshooting on- vs. off-target effects.
Caption: Relationship between on- and off-target effects.
References
- 1. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A cell-permeable and reversible lyso-sphingolipid protein kinase C (PKC) inhibitor that competitively interacts at the regulatory phorbol binding domain of PKC. | 15639-50-6 [sigmaaldrich.com]
- 4. Facebook [cancer.gov]
- 5. Partial inhibition of multidrug resistance by this compound is independent of modulation of P-glycoprotein substrate activities and correlated with inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Metabolism of the unnatural anticancer lipid this compound, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effect of the sphingosine kinase inhibitor this compound in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
Technical Support Center: Refinement of Safingol Delivery Methods In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of Safingol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as L-threo-dihydrosphingosine, is a synthetic analogue of sphinganine. It functions as an inhibitor of Protein Kinase C (PKC) and Sphingosine (B13886) Kinase 1 (SphK1).[1][2][3] By inhibiting these kinases, this compound can induce apoptosis and autophagy in cancer cells, and potentiate the effects of conventional chemotherapeutic agents.[2][4]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenges in delivering this compound in vivo are its poor water solubility and the potential for dose-limiting toxicities, most notably hemolysis (destruction of red blood cells) and hepatotoxicity (liver damage).[5][6][7]
Q3: What formulations of this compound are available for in vivo use?
A3: this compound has been formulated for in vivo administration primarily as a sterile, pyrogen-free emulsion and as a liposomal formulation.[5][6] Liposomal formulations have been developed to improve solubility, increase systemic exposure, and reduce the hemolytic toxicity associated with free this compound.[5]
Q4: What is the recommended route of administration for this compound in vivo?
A4: The most common route of administration for this compound in both preclinical and clinical studies is intravenous (IV) infusion.[6][8][9]
Q5: What are the observed dose-limiting toxicities (DLTs) of this compound in vivo?
A5: In clinical trials, dose-limiting toxicities for this compound have included hepatic enzyme elevation, fatigue, and hyponatremia.[6] In preclinical animal studies, observed toxicities include hemolysis, renal toxicity, and hepatotoxicity.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo administration of this compound.
Formulation and Administration Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| This compound emulsion appears separated or unstable. | - Improper homogenization during preparation.- Incorrect ratio of components (this compound, lipids, dextrose, lactic acid).[6]- Storage at inappropriate temperature. | - Ensure thorough mixing using a high-speed homogenizer or sonicator during preparation.- Verify the correct concentrations and ratios of all emulsion components as per the protocol.- Prepare the emulsion fresh before each use and avoid long-term storage unless stability has been validated. |
| Precipitation observed upon dilution of this compound formulation. | - Exceeding the solubility limit in the final diluted solution.- Incompatible diluent. | - Ensure the final concentration of this compound in the infusion solution does not exceed its solubility limit.- Use normal saline for dilution of the emulsion formulation as described in clinical trial protocols.[6] |
| Difficulty in administering the formulation intravenously. | - High viscosity of the formulation.- Clogging of the needle/catheter. | - Ensure the formulation is at room temperature before administration.- Use a larger gauge needle if permitted by the experimental protocol and animal size.- Administer the infusion slowly and at a constant rate. |
Toxicity and Adverse Events
| Problem | Possible Cause(s) | Troubleshooting & Mitigation Strategies |
| Observation of red-tinged urine or plasma (hemolysis). | - this compound-induced damage to red blood cell membranes.[5][8] | - Consider using a liposomal formulation of this compound, which has been shown to have minimal hemolytic toxicity.[5]- Administer the infusion at a slower rate.- Ensure the dose is within the recommended therapeutic range for the specific animal model.- Monitor for hemolysis by measuring plasma hemoglobin levels. |
| Elevated liver enzymes (e.g., ALT, AST) in blood samples. | - this compound-induced hepatotoxicity.[6][7] | - Monitor liver function regularly throughout the study by collecting blood samples for biochemical analysis.- Adjust the dose or dosing schedule if significant hepatotoxicity is observed.- In preclinical studies, consider co-administration of hepatoprotective agents if compatible with the study design. |
| Signs of distress in animals post-injection (e.g., lethargy, ruffled fur). | - General toxicity related to the dose of this compound or the vehicle.- Stress from the injection procedure. | - Ensure accurate dosing based on the animal's body weight.- Include a vehicle-only control group to assess the effects of the formulation itself.- Refine the injection technique to minimize stress to the animals. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Plasma Half-life (h) | Reference |
| 120 mg/m² | 1040 ± 196 | 1251 ± 317 | 3.97 ± 2.51 | [9] |
Table 2: Preclinical Toxicity of Intravenous this compound
| Animal Model | Dose | Observed Toxicities | Reference |
| Rats | 40 mg/kg | Intravascular hemolysis, renal and testicular toxicity, lethality | [8] |
| Dogs | 40 mg/kg | Intravascular hemolysis, hepatobiliary injury | [8] |
| TRAMP Mice (oral) | 0.1% w/w in diet | Elevated liver alanine (B10760859) aminotransferase, changes in liver histology, renal toxicity | [7] |
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound Emulsion in Mice
Materials:
-
This compound powder
-
Lipoid E80 (Egg Phospholipids)
-
Dextrose
-
Lactic acid
-
Water for injection
-
Normal saline (0.9% NaCl)
-
Sterile vials
-
High-speed homogenizer or sonicator
-
Syringes and needles (e.g., 27-30G)
-
Animal restrainer
-
Heat lamp
Procedure:
-
Preparation of this compound Emulsion (based on clinical formulation[6]):
-
Aseptically prepare a sterile, pyrogen-free emulsion containing 2 mg/mL this compound, 20 mg/mL Lipoid E80, 45.4 mg/mL dextrose, and 1.2 mg/mL lactic acid in water for injection.
-
Homogenize the mixture using a high-speed homogenizer or sonicator until a uniform, stable emulsion is formed.
-
Before administration, dilute the emulsion to the final desired concentration (e.g., 1 mg/mL) with normal saline.
-
-
Intravenous Administration:
-
Warm the mouse tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with 70% ethanol.
-
Load the this compound emulsion into a sterile syringe fitted with an appropriate gauge needle.
-
Insert the needle into one of the lateral tail veins and inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Preparation of Liposomal this compound
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DSPE-PEG)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure (based on the extrusion method[10]):
-
Lipid Film Hydration:
-
Dissolve this compound and lipids (e.g., DSPC, cholesterol, DSPE-PEG) in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
The resulting suspension will contain liposomes with encapsulated this compound.
-
-
Characterization:
-
Determine the encapsulation efficiency, particle size, and zeta potential of the prepared liposomes.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits Protein Kinase C (PKC), leading to reduced cell proliferation and survival, and potentiation of apoptosis.
Caption: this compound inhibits Sphingosine Kinase 1 (SphK1), blocking the pro-survival signaling mediated by Sphingosine-1-Phosphate (S1P).
Experimental Workflow
Caption: A logical workflow for troubleshooting common issues during in vivo experiments with this compound.
References
- 1. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of reactive oxygen species and autophagy in this compound-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of a novel liposomal formulation of this compound in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound toxicology after oral administration to TRAMP mice: demonstration of this compound uptake and metabolism by N-acylation and N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of the protein kinase C inhibitor this compound administered alone and in combination with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pilot clinical/pharmacological study of the protein kinase C-specific inhibitor this compound alone and in combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomal codelivery of a synergistic combination of bioactive lipids in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safingol Technical Support Center: Ensuring Stability and Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Safingol to prevent its degradation. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Following these conditions will ensure its stability for an extended period.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in solvents such as DMSO, ethanol, and methanol (B129727). For optimal stability, it is recommended to prepare stock solutions in DMSO. Once prepared, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store them at -20°C. Under these conditions, stock solutions are reported to be stable for up to three months.[1] For cell culture experiments, the final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: Can I store this compound solutions at 4°C for a short period?
A3: For short-term use, typically within a week, aliquots of this compound stock solutions can be stored at 4°C. However, for long-term storage, freezing at -20°C is strongly recommended to prevent degradation.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in this compound solutions may include discoloration (yellowing or browning), the appearance of precipitates, or a change in clarity. Any noticeable change in the physical appearance of the solution could indicate chemical instability, and the solution should be discarded.
Q5: Is this compound stable in aqueous solutions or cell culture media?
A5: The stability of this compound in aqueous solutions, including cell culture media, can be limited. It is advisable to prepare fresh dilutions from the frozen stock solution for each experiment. Avoid prolonged storage of this compound in aqueous buffers or media, as this can lead to hydrolysis and loss of biological activity. One study noted that while plasma samples containing this compound were stable for at least three freeze-thaw cycles, there was a significant variation in stability after 24 hours at room temperature, suggesting that samples should be analyzed within 8 hours of thawing for the most accurate results.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in this compound stock solution upon thawing. | The solubility limit of this compound may have been exceeded, or the solvent may have partially evaporated during storage. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated and should be diluted or discarded. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of this compound due to improper storage, repeated freeze-thaw cycles, or instability in the experimental medium. | Always use freshly diluted this compound from a properly stored stock solution. Minimize the number of freeze-thaw cycles by preparing single-use aliquots. Assess the stability of this compound in your specific experimental buffer or medium over the time course of your experiment. |
| Unexpected peaks or artifacts in HPLC/LC-MS analysis. | Contamination of the sample or mobile phase, or degradation of this compound. | Ensure high purity of solvents and reagents. Use a clean column and sample vials. Analyze a freshly prepared this compound standard to confirm its retention time and peak shape. If unexpected peaks persist, it may indicate the presence of degradation products. |
| Visible changes in cell morphology or viability not related to the expected biological effect. | Cytotoxicity from the solvent (e.g., DMSO) at high concentrations. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.1% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess the effect of the solvent on your cells. |
Quantitative Data Summary
The following tables summarize the key storage and solubility information for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months[1] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | 4°C | Up to 1 week | For short-term use only. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| Methanol | 5 mg/mL | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, single-use amber vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C.
-
Protocol for a General Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol outlines a general approach for a forced degradation study of this compound.
-
Objective: To evaluate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, and heat.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Incubator or water bath
-
HPLC-UV/MS system
-
-
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M HCl in a vial.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M NaOH in a vial.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂ in a vial.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in a vial and heat in an incubator at 70°C for 48 hours.
-
At various time points, withdraw an aliquot, allow it to cool to room temperature, and dilute with mobile phase for HPLC analysis.
-
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products. Mass spectrometry (MS) can be used to determine the mass of the degradation products, providing clues to their structure.
-
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Technical Support Center: Optimizing Safingol Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Safingol treatment in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, the L-threo-stereoisomer of sphinganine, is a potent inhibitor of protein kinase C (PKC) and sphingosine (B13886) kinase (SphK).[1][2] By inhibiting these kinases, this compound can induce autophagy and apoptosis in cancer cells.[1][3] It has been shown to inhibit specific PKC isoforms, including PKCβ-I, PKCδ, and PKCε, and to disrupt the PI3K/Akt/mTOR signaling pathway.[1]
Q2: What is a recommended starting point for incubation time when assessing this compound's effect on cell viability?
A2: For cell viability assays (e.g., MTT, XTT), a common starting point for incubation with this compound is 24 to 72 hours. Published studies have reported IC50 values for various cancer cell lines after a 72-hour exposure.[4] However, the optimal incubation time is highly dependent on the cell line's doubling time and metabolic rate. A time-course experiment is strongly recommended to determine the ideal duration for your specific experimental setup.
Q3: How does the optimal incubation time for this compound differ for signaling pathway analysis versus cell viability assays?
A3: For signaling pathway analysis, such as examining the phosphorylation status of Akt or mTOR, a much shorter incubation time is typically required. This compound has been shown to induce changes in signaling pathways within minutes to a few hours. For instance, time-dependent generation of reactive oxygen species (ROS) has been observed, with peaks occurring around 8 hours post-treatment.[5] Therefore, for these types of studies, a time-course experiment with short incubation periods (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8 hours) is advisable.
Q4: Should the cell culture medium be changed during long incubation periods with this compound?
A4: For incubation times exceeding 48 hours, it is good practice to perform a medium change. This helps to ensure that nutrient depletion and the accumulation of metabolic byproducts do not become confounding factors in your results. When changing the medium, it should be replaced with fresh medium containing the same concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant effect on cell viability | 1. Incubation time is too short: The selected duration may not be sufficient for this compound to induce a measurable response. 2. This compound concentration is too low: The concentration used may be below the effective range for the specific cell line. 3. Cell line is resistant: The target cell line may have intrinsic resistance to PKC or SphK inhibition. | 1. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours). 2. Optimize concentration: Perform a dose-response experiment with a broader range of this compound concentrations. 3. Use a positive control: Include a cell line known to be sensitive to this compound. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Wells on the perimeter of the plate may have different environmental conditions. 3. Pipetting errors: Inaccurate pipetting of this compound or reagents. | 1. Ensure homogeneous cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outer wells for experimental samples; fill them with sterile PBS or media instead. 3. Calibrate pipettes: Regularly calibrate pipettes and use proper pipetting techniques. |
| Unexpected changes in cell morphology | 1. Solvent toxicity: The solvent for this compound (e.g., DMSO) may be at a toxic concentration. 2. Off-target effects: At high concentrations, this compound may have effects unrelated to its primary targets. | 1. Include a vehicle control: Treat cells with the same concentration of the solvent alone. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). 2. Use the lowest effective concentration: Determine the lowest concentration of this compound that produces the desired effect from your dose-response studies. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines after 72-hour Exposure
| Cell Line | Cancer Type | IC50 (µM) |
| SKOV-3 | Ovarian | 1.4 ± 0.18 |
| MDA-MB-231 | Breast | 2.5 ± 0.21 |
| JIMT-1 | Breast | 4.6 ± 0.33 |
| K562 | Leukemia | 6.3 ± 0.54 |
| CNE-1 | Nasopharynx | 5.8 ± 0.47 |
| (Data sourced from Ling et al., 2011)[4] |
Table 2: Template for Time-Course Experiment to Determine Optimal Incubation Time
| This compound Concentration | 24-hour Incubation (% Viability) | 48-hour Incubation (% Viability) | 72-hour Incubation (% Viability) |
| Vehicle Control | 100 | 100 | 100 |
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Viability
This protocol outlines a method to determine the optimal incubation time of this compound for assessing its effect on cell viability using an MTT assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the vehicle control for each time point and plot cell viability against incubation time to determine the optimal duration of treatment.
Protocol 2: Time-Course Analysis of this compound's Effect on Signaling Pathways
This protocol provides a method for analyzing the time-dependent effects of this compound on protein phosphorylation using Western blotting.
Methodology:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling, if necessary for your target pathway.
-
Time-Course Treatment: Treat the cells with the desired concentration of this compound for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Immediately after each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Resolve equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify the band intensities for the phosphorylated and total proteins. The optimal incubation time is the point at which the desired change in phosphorylation is most robust.
Mandatory Visualizations
Caption: this compound's mechanism of action on key signaling pathways.
Caption: Experimental workflow for determining optimal incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of reactive oxygen species and autophagy in this compound-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Safingol Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Safingol resistance in cancer cell line experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (L-threo-dihydrosphingosine) is a synthetic isomer of a naturally occurring sphingolipid. It functions as a competitive inhibitor of two key enzymes involved in cancer cell signaling: Sphingosine (B13886) Kinase 1 (SphK1) and Protein Kinase C (PKC).[1][2][3] By inhibiting SphK1, this compound prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a potent signaling lipid that promotes cancer cell growth, proliferation, and survival.[2] This inhibition can lead to an accumulation of the pro-apoptotic lipid ceramide.[4] this compound's inhibition of PKC, a family of enzymes involved in various cellular processes including tumorigenesis, can also contribute to its anti-cancer effects and potentiate chemotherapy-induced apoptosis.[3][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm that it has developed resistance?
To confirm this compound resistance, you should perform a cell viability assay (e.g., MTT or CCK-8) to generate a dose-response curve for both your potentially resistant cell line and the parental (sensitive) cell line. A significant increase in the half-maximal inhibitory concentration (IC50) value for the treated cell line compared to the parental line is a clear indicator of acquired resistance.
Q3: What are the potential mechanisms of resistance to this compound?
Based on its mechanism of action, resistance to this compound can arise from several molecular changes within the cancer cells:
-
Alterations in this compound's Targets: Mutations in the genes encoding SphK1 or PKC isoforms could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of SphK1 or PKC by upregulating alternative survival pathways. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[6]
-
Changes in Sphingolipid Metabolism: Altered expression or activity of other enzymes in the sphingolipid metabolic pathway could counteract the effects of this compound. For instance, increased degradation of ceramide or upregulation of pro-survival sphingolipids could confer resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides step-by-step solutions.
Issue 1: Gradual loss of this compound efficacy over multiple experiments.
-
Possible Cause 1: Development of Acquired Resistance.
-
How to Confirm: Compare the IC50 value of your current cell line with that of an early-passage, frozen stock of the parental cell line. A significant rightward shift in the dose-response curve indicates acquired resistance.
-
Solution:
-
If resistance is confirmed, consider developing a new resistant cell line under controlled conditions for further investigation (see Experimental Protocols).
-
Analyze the molecular mechanisms of resistance (see Issue 2).
-
Consider combination therapies to overcome resistance. This compound has shown synergistic effects with conventional chemotherapeutics like cisplatin (B142131) and doxorubicin.[2][7]
-
-
-
Possible Cause 2: Cell Line Contamination or Genetic Drift.
-
How to Confirm: Perform cell line authentication using short tandem repeat (STR) profiling.
-
Solution: If the cell line is contaminated or has drifted, discard the current culture and thaw a new, authenticated, early-passage vial of the parental cell line.
-
-
Possible Cause 3: Degradation of this compound.
-
How to Confirm: Test the activity of your this compound stock on a known sensitive cell line.
-
Solution: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles.
-
Issue 2: Confirmed this compound-resistant cell line with unknown mechanism.
-
Initial Steps to Investigate the Mechanism:
-
Analyze Target Expression and Activity:
-
Western Blot: Assess the protein levels of SphK1 and various PKC isoforms in both parental and resistant cell lines. Also, examine the phosphorylation status of downstream targets to infer kinase activity.
-
Kinase Activity Assay: Directly measure the enzymatic activity of SphK1 and PKC in cell lysates.
-
-
Investigate Bypass Pathways:
-
Phospho-Kinase Array: Screen for the activation of a wide range of signaling pathways in resistant cells compared to parental cells.
-
Western Blot: Validate the findings from the array by examining the phosphorylation status of key proteins in suspected bypass pathways (e.g., p-Akt, p-ERK).
-
-
Analyze Sphingolipid Profile:
-
LC-MS/MS: Quantify the intracellular levels of key sphingolipids, including ceramide, sphingosine, and S1P, in parental and resistant cells, both with and without this compound treatment. A blunted ceramide accumulation in resistant cells upon this compound treatment could indicate a resistance mechanism.
-
-
Issue 3: Inconsistent or unexpected results in apoptosis assays.
-
Possible Cause 1: this compound may induce other forms of cell death.
-
How to Investigate: Besides apoptosis, this compound has been shown to induce autophagy in some cancer cell lines.[6] Assess markers of autophagy, such as the conversion of LC3-I to LC3-II by Western blot or immunofluorescence.
-
Solution: If autophagy is confirmed, consider using autophagy inhibitors in combination with this compound to see if it restores apoptotic cell death and enhances cytotoxicity.
-
-
Possible Cause 2: Suboptimal timing or concentration for apoptosis detection.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) and a dose-response experiment to identify the optimal conditions for inducing and detecting apoptosis in your specific cell line.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SKOV-3 | Ovarian Cancer | 1.4 ± 0.18 |
| MDA-MB-231 | Breast Cancer | 2.9 ± 0.35 |
| JIMT-1 | Breast Cancer | 4.2 ± 0.51 |
| U937 | Leukemia | 6.3 ± 0.76 |
| KB | Nasopharyngeal Cancer | 5.8 ± 0.69 |
Data summarized from a study assessing this compound's single-agent cytotoxicity after 72 hours of exposure.[8]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[9]
-
Maintenance: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: Confirm the degree of resistance by determining the new IC50 of the resistant cell line and comparing it to the parental line.
-
Cryopreservation: Freeze aliquots of the resistant cell line at different stages of resistance development for future experiments.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat parental and resistant cells with and without this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., SphK1, PKC isoforms, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Involvement of Hydrogen Peroxide in this compound-Induced Endonuclease G-Mediated Apoptosis of Squamous Cell Carcinoma Cells [mdpi.com]
- 2. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Measurement of ceramide and sphingolipid metabolism in tumors: potential modulation of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I clinical trial of this compound in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Safingol and Other Protein Kinase C Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Safingol and other prominent Protein Kinase C (PKC) inhibitors. This document provides a data-driven overview of their performance, supported by experimental details, to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to Protein Kinase C (PKC) and its Inhibition
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of PKC activity is implicated in various diseases, including cancer, making its isoforms attractive targets for therapeutic intervention.[1] PKC inhibitors are valuable tools for dissecting these signaling pathways and for the development of novel therapeutics.
This guide focuses on this compound (L-threo-dihydrosphingosine), a competitive inhibitor of PKC that binds to the regulatory phorbol-binding domain.[2] We will compare its activity with other well-characterized PKC inhibitors: the broad-spectrum inhibitor Staurosporine, and the more selective inhibitors Enzastaurin and Ruboxistaurin.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the available IC50 data for this compound and other selected PKC inhibitors against various PKC isoforms. It is important to note that direct comparative studies of this compound against a comprehensive panel of PKC isoforms are not extensively available in the public domain.
| Inhibitor | PKC Isoform | IC50 (nM) | Target Domain | Mechanism of Action |
| This compound | Purified Rat Brain PKC (mixed isoforms) | 37,500[3] | C1 (Phorbol-binding) | Competitive with Diacylglycerol (DAG) |
| PKC (isoform not specified) | 40,000[4] | C1 (Phorbol-binding) | Competitive with Diacylglycerol (DAG) | |
| PKCβ-I, PKCδ, PKCε | Inhibition observed, specific IC50 not reported | C1 (Phorbol-binding) | Competitive with Diacylglycerol (DAG) | |
| Staurosporine | PKC (general) | 2.7[5] | Catalytic (ATP-binding) | ATP-competitive |
| PKCα | 2[6] | Catalytic (ATP-binding) | ATP-competitive | |
| PKCγ | 5[6] | Catalytic (ATP-binding) | ATP-competitive | |
| PKCη | 4[6] | Catalytic (ATP-binding) | ATP-competitive | |
| PKCδ | 20[6] | Catalytic (ATP-binding) | ATP-competitive | |
| PKCε | 73[6] | Catalytic (ATP-binding) | ATP-competitive | |
| PKCζ | 1,086[6] | Catalytic (ATP-binding) | ATP-competitive | |
| Enzastaurin | PKCβ | 6[5][7] | Catalytic (ATP-binding) | ATP-competitive |
| PKCα | 39[5] | Catalytic (ATP-binding) | ATP-competitive | |
| PKCγ | 83[5] | Catalytic (ATP-binding) | ATP-competitive | |
| PKCε | 110[5] | Catalytic (ATP-binding) | ATP-competitive | |
| Ruboxistaurin | PKCβ1 | 4.7[3][5] | Catalytic (ATP-binding) | ATP-competitive |
| PKCβ2 | 5.9[3][5] | Catalytic (ATP-binding) | ATP-competitive |
Note: The IC50 values for this compound are in the micromolar range, indicating a lower potency compared to the nanomolar potency of Staurosporine, Enzastaurin, and Ruboxistaurin. However, this compound's distinct mechanism of targeting the C1 domain may offer different biological outcomes compared to the ATP-competitive inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PKC signaling pathway, the mechanism of action of different inhibitor classes, and a general workflow for evaluating PKC inhibitors.
References
- 1. Protein kinase C: a worthwhile target for anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. L-threo-Dihydrosphingosine (this compound), lyso-sphingolipid PKC inhibitor (CAS 15639-50-6) | Abcam [abcam.com]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Unveiling the Potency of Safingol: A Comparative Guide to Sphingosine Kinase Inhibition
For Immediate Release
This guide provides a comprehensive validation of Safingol's effect on sphingosine (B13886) kinase (SK) activity, offering a direct comparison with other known inhibitors. Intended for researchers, scientists, and drug development professionals, this document outlines supporting experimental data, detailed protocols, and visual representations of the underlying biochemical pathways and experimental procedures.
Executive Summary
This compound (L-threo-dihydrosphingosine) is a competitive inhibitor of sphingosine kinase, an enzyme pivotal in the sphingolipid signaling pathway that regulates cell growth, proliferation, and survival. By blocking the conversion of sphingosine to the pro-proliferative molecule sphingosine-1-phosphate (S1P), this compound has demonstrated potential as a therapeutic agent, particularly in oncology. This guide presents a comparative analysis of this compound's inhibitory activity against other well-characterized SK inhibitors, supported by established experimental methodologies.
Comparative Analysis of Sphingosine Kinase Inhibitors
The inhibitory potency of this compound and other selected sphingosine kinase inhibitors is summarized below. The data, presented as Ki or IC50 values, has been compiled from various in vitro studies. Lower values are indicative of higher potency.
| Inhibitor | Target(s) | Ki | IC50 | Selectivity | Mechanism of Action |
| This compound | SphK1, PKC | 3-6 µM[1] | - | - | Competitive with sphingosine[1] |
| PF-543 | SphK1 | 3.6 nM[1][2] | 2.0 nM[2][3] | >100-fold for SphK1 over SphK2[2][3] | Competitive with sphingosine[4] |
| SKI-II | SphK1, SphK2 | 16 µM (SphK1)[5] | 0.5 µM - 78 µM (SphK1)[3][6] | Non-selective | Non-ATP competitive[4] |
| N,N-Dimethylsphingosine (DMS) | SphK1, SphK2 | - | ~5 µM[6] | Non-selective | Competitive with sphingosine[6] |
| D-erythro-Dihydrosphingosine (DHS) | SphK1, SphK2 | - | ~10 µM[6] | - | Competitive with sphingosine[6] |
Signaling Pathway and Inhibition
Sphingosine kinase 1 (SphK1) plays a crucial role in the "sphingolipid rheostat," the balance between pro-apoptotic sphingolipids (like ceramide and sphingosine) and the pro-survival sphingosine-1-phosphate (S1P). SphK1 catalyzes the phosphorylation of sphingosine to S1P. S1P can then be secreted and bind to its G protein-coupled receptors (S1PRs) on the cell surface, activating downstream signaling cascades that promote cell proliferation, survival, and migration. This compound, by competitively inhibiting SphK1, shifts this balance towards the accumulation of sphingosine, which can lead to apoptosis.[6][7]
Experimental Protocols
The validation of this compound's effect on sphingosine kinase activity can be performed using various in vitro enzyme assays. Below are detailed methodologies for two common approaches.
Radiometric Sphingosine Kinase Activity Assay
This highly sensitive method directly measures the enzymatic activity of SphK1 by quantifying the incorporation of a radiolabeled phosphate (B84403) group from ATP into sphingosine, forming S1P.
Materials:
-
Recombinant human SphK1 enzyme
-
Sphingosine substrate
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound and other test inhibitors at various concentrations
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, sphingosine, and the test inhibitor (e.g., this compound) at the desired concentration.
-
Enzyme Addition: Add the recombinant SphK1 enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding radiolabeled ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a solvent system such as chloroform:methanol.
-
Separation: Spot the lipid extract onto a TLC plate and separate the radiolabeled S1P from unreacted radiolabeled ATP and sphingosine using an appropriate solvent system.
-
Quantification: Visualize the separated lipids (e.g., by autoradiography) and scrape the S1P spot into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without any inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Luminescence-Based Sphingosine Kinase Activity Assay
This high-throughput compatible assay indirectly measures SphK activity by quantifying the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials:
-
Recombinant human SphK1 enzyme
-
Sphingosine substrate
-
ATP
-
Kinase assay buffer
-
This compound and other test inhibitors at various concentrations
-
ATP detection reagent (e.g., Kinase-Glo®)
-
Luminometer
Procedure:
-
Reaction Setup: In a white, opaque 96-well or 384-well plate, add the kinase assay buffer, sphingosine, ATP, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the SphK1 enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
ATP Detection: Add the ATP detection reagent to each well. This reagent will lyse the cells (if using cell lysates) and contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A lower luminescent signal compared to the control (no enzyme or no substrate) indicates higher kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a dose-response curve.
Experimental Workflow
The following diagram illustrates a generalized workflow for determining the inhibitory activity of compounds like this compound on sphingosine kinase.
Conclusion
The presented data validates this compound as a competitive inhibitor of sphingosine kinase 1. While not as potent as some newer synthetic inhibitors like PF-543, this compound remains a valuable tool for studying the sphingolipid signaling pathway and serves as a benchmark compound in the development of novel cancer therapeutics targeting this pathway. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and comparison of sphingosine kinase inhibitors.
References
- 1. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
A Comparative Guide to Safingol and D-erythro-sphinganine in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Safingol (L-threo-dihydrosphingosine) and its endogenous stereoisomer, D-erythro-sphinganine, in the context of their ability to induce apoptosis. While both molecules are key players in the sphingolipid metabolic pathway, they exhibit distinct mechanisms of action in triggering programmed cell death. This document summarizes their effects, presents available quantitative data, outlines experimental protocols for apoptosis assessment, and visualizes their signaling pathways.
Overview of this compound and D-erythro-sphinganine
This compound is the synthetic L-threo stereoisomer of the naturally occurring D-erythro-sphinganine (also known as dihydrosphingosine).[1] D-erythro-sphinganine is a critical intermediate in the de novo biosynthesis of sphingolipids, a class of lipids integral to cell structure and signaling.[2] this compound is recognized primarily as a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation and survival.[3][4] Its ability to induce apoptosis is largely attributed to this inhibitory action. In contrast, D-erythro-sphinganine's pro-apoptotic effects appear to be mediated through the modulation of intracellular calcium levels.[5][6]
Quantitative Data on Apoptosis Induction
Direct comparative studies providing quantitative data on the apoptotic potency of this compound versus D-erythro-sphinganine under identical experimental conditions are limited. The following tables summarize available data from separate studies, highlighting the conditions under which apoptosis was observed. It is crucial to note that these results are not directly comparable due to variations in cell lines, treatment durations, and assay methodologies.
Table 1: Apoptosis Induction by this compound in Gastric Cancer Cells [4]
| Cell Line | Treatment | Concentration | % Apoptotic Cells (Mean ± SD) |
| SK-GT-5 | This compound alone | 50 µM | 2% ± 1% |
| SK-GT-5 | Mitomycin C (MMC) alone | 5 µg/mL | 18% ± 1% |
| SK-GT-5 | This compound + MMC | 50 µM + 5 µg/mL | 39% ± 1% |
| MKN-74 | This compound alone | 50 µM | 8% ± 3% |
| MKN-74 | MMC alone | 5 µg/mL | 40% ± 4% |
| MKN-74 | This compound + MMC | 50 µM + 5 µg/mL | 83% ± 4% |
Table 2: General Observations on D-erythro-sphinganine-induced Apoptosis
| Cell Type | Key Observation | Reference |
| Tobacco BY-2 Cells | Induces dose-dependent apoptotic-like cell death. | [5][6] |
| Solid Tumor Cell Lines | The D-erythro stereoisomer of sphingosine (B13886) is the most potent inducer of apoptosis compared to other stereoisomers. |
Signaling Pathways
The mechanisms by which this compound and D-erythro-sphinganine induce apoptosis are distinct. This compound primarily acts through the inhibition of pro-survival signaling cascades, whereas D-erythro-sphinganine triggers a calcium-dependent apoptotic pathway.
This compound-Induced Apoptotic Pathway
This compound's primary molecular target is Protein Kinase C (PKC). By inhibiting PKC, this compound disrupts downstream signaling pathways that promote cell survival. This inhibition leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately culminating in caspase activation and apoptosis. Some studies also suggest that this compound can induce autophagy through inhibition of the PI3K/Akt/mTOR pathway.[1][7]
D-erythro-sphinganine-Induced Apoptotic Pathway
D-erythro-sphinganine induces apoptosis through a mechanism that involves a rapid increase in intracellular calcium concentration. This calcium influx, particularly into the nucleus, serves as a critical signal for the initiation of apoptotic-like programmed cell death.[5][6]
Experimental Protocols
The following are generalized protocols for assessing apoptosis, which can be adapted for studying the effects of this compound and D-erythro-sphinganine.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., cancer cell lines such as SK-GT-5 or MKN-74 for this compound).
-
Culture Conditions: Maintain cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or D-erythro-sphinganine for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO or ethanol) should be included.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
Caspases are key executioners of apoptosis. Their activity can be measured using colorimetric or fluorometric assays.
-
Cell Lysis: Lyse the treated cells to release cellular contents.
-
Assay Reaction: Add a caspase-specific substrate conjugated to a chromophore or fluorophore to the cell lysate.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.
Experimental Workflow Diagram
Conclusion
This compound and D-erythro-sphinganine, despite being stereoisomers, induce apoptosis through distinct signaling pathways. This compound acts as a PKC inhibitor, making it a potential candidate for combination cancer therapies.[4] D-erythro-sphinganine's role in calcium-mediated cell death highlights a more fundamental biological process. The choice between these molecules for research or therapeutic development will depend on the specific cellular context and the desired mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of apoptosis induced by protein kinase C inhibitors and its modulation by the caspase pathway in acute promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear calcium controls the apoptotic-like cell death induced by d-erythro-sphinganine in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Safingol and FTY720 (Fingolimod) for Researchers
An objective guide for researchers, scientists, and drug development professionals on the comparative analysis of Safingol and FTY720 (Fingolimod), complete with supporting experimental data, detailed methodologies, and signaling pathway visualizations.
This guide provides a comprehensive comparison of this compound and FTY720 (Fingolimod), two key modulators of the sphingolipid signaling pathway. While both compounds impact this critical cellular pathway, they do so through distinct mechanisms, leading to different biological outcomes and therapeutic applications. This document outlines their mechanisms of action, presents comparative quantitative data, details relevant experimental protocols, and visualizes their signaling pathways to aid researchers in their study design and drug development efforts.
At a Glance: Key Differences
| Feature | This compound | FTY720 (Fingolimod) |
| Primary Mechanism | Inhibitor of Protein Kinase C (PKC) and Sphingosine (B13886) Kinase (SphK).[1][2] | Modulator of Sphingosine-1-Phosphate (S1P) receptors.[3][4][5] |
| Molecular Target | Competitively inhibits the regulatory phorbol-binding domain of PKC and the ATP-binding site of SphK.[2][6] | Acts as a functional antagonist of the S1P1 receptor and an agonist at S1P3, S1P4, and S1P5 receptors.[5][7][8] |
| Primary Therapeutic Indication | Investigational for cancer therapy.[9][10][11][12] | Approved for the treatment of relapsing-remitting multiple sclerosis.[3] |
| Cellular Effect | Induces apoptosis and autophagy in cancer cells.[1][13][14] | Sequesters lymphocytes in lymph nodes, preventing their infiltration into the central nervous system.[4][5] |
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and FTY720, providing a basis for comparing their potency and efficacy.
Table 1: Inhibitory and Binding Constants
| Compound | Target | Parameter | Value | Reference |
| This compound | Sphingosine Kinase (SphK) | Ki | ~5 µmol/L | [1] |
| Protein Kinase C (PKC) | Ki | Higher than for SphK | [1] | |
| FTY720-phosphate | S1P1, S1P3, S1P4, S1P5 Receptors | EC50 | 0.3 - 3.1 nM | [15] |
| S1P1 Receptor | EC50 (agonist) | 20 ± 3 nM ((R)-enantiomer) | [16] | |
| S1P1, S1P3, S1P4 Receptors | Ki (antagonist) | 384 nM, 39 nM, 1190 nM ((S)-enantiomer) | [16] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | Gastric Cancer Cells (SK-GT-5) | Apoptosis Assay | % Apoptotic Cells (with Mitomycin C) | 39% ± 1% | [14] |
| FTY720 | Various Cancer Cell Lines | WST-1 Assay | IC50 | 5 - 7 µM | [15] |
Signaling Pathways
The distinct mechanisms of action of this compound and FTY720 result in the modulation of different signaling pathways.
This compound Signaling Pathway
This compound primarily acts by inhibiting two key enzymes: Sphingosine Kinase (SphK) and Protein Kinase C (PKC). Inhibition of SphK prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling lipid. This leads to an accumulation of sphingosine and ceramide, which can promote apoptosis. By inhibiting PKC, this compound impacts downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival and proliferation.[1][13]
References
- 1. apexbt.com [apexbt.com]
- 2. Facebook [cancer.gov]
- 3. neurology.org [neurology.org]
- 4. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 9. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effect of the sphingosine kinase inhibitor this compound in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. A phase I clinical trial of this compound in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor this compound in mitomycin C-treated gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Safingol: A Comparative Guide Across Diverse Models
For Immediate Release
Safingol, a potent inhibitor of sphingosine (B13886) kinase (SphK) and protein kinase C (PKC), has demonstrated significant anticancer effects across a variety of preclinical and clinical models. This guide provides a comprehensive cross-validation of this compound's efficacy, presenting key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action to aid researchers, scientists, and drug development professionals in their understanding of this promising therapeutic agent.
In Vitro Efficacy: A Broad Spectrum of Anticancer Activity
This compound has been shown to reduce cell viability and proliferation in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies. While comprehensive IC50 data for this compound as a monotherapy across a wide array of cancer cell lines is still emerging, existing studies provide valuable insights into its activity.
For instance, in adrenocortical carcinoma (ACC) cell lines, this compound has demonstrated significant effects on cell viability and proliferation at low micromolar concentrations.[1] After a 72-hour treatment, this compound reduced cell viability by 52.30% in H295R cells at 5 µM, 51.96% in JIL-2266 cells at 4 µM, 30.38% in MUC-1 cells at 3 µM, and 51.52% in TVBF-7 cells at 8 µM.[1] Furthermore, it decreased cellular proliferation by 55.73% in H295R (5 µM), 64.53% in JIL-2266 (4 µM), 51.53% in MUC-1 (3 µM), and 57.36% in TVBF-7 (8 µM) cells.[1]
While this compound has shown limited single-agent activity in some in vivo models, it significantly enhances the antitumor effects of various chemotherapeutic agents, such as doxorubicin, cisplatin (B142131), and mitomycin C, by promoting chemotherapy-induced apoptosis.[2]
Table 1: In Vitro Efficacy of this compound in Adrenocortical Carcinoma Cell Lines
| Cell Line | This compound Concentration (µM) | % Reduction in Cell Viability (72h) | % Reduction in Cell Proliferation |
| H295R | 5 | 52.30 | 55.73 |
| JIL-2266 | 4 | 51.96 | 64.53 |
| MUC-1 | 3 | 30.38 | 51.53 |
| TVBF-7 | 8 | 51.52 | 57.36 |
Induction of Apoptosis and Autophagy
A key mechanism of this compound's anticancer activity is the induction of programmed cell death. In ACC cell lines, this compound treatment for 24 hours led to a significant increase in the activity of caspases 3 and 7, key executioners of apoptosis.[1] The observed increases were +146.73% in H295R (7.5 µM), +141.6% in JIL-2266 (4 µM), +38.20% in MUC-1 (5 µM), and +250.14% in TVBF-7 (8 µM) cells.[1]
Interestingly, in some solid tumor models, this compound has been shown to induce cell death primarily through autophagy, a cellular self-degradation process, without the classic hallmarks of apoptosis.[3]
Table 2: this compound-Induced Apoptosis in Adrenocortical Carcinoma Cell Lines
| Cell Line | This compound Concentration (µM) | % Increase in Caspase 3/7 Activity (24h) |
| H295R | 7.5 | +146.73 |
| JIL-2266 | 4 | +141.6 |
| MUC-1 | 5 | +38.20 |
| TVBF-7 | 8 | +250.14 |
Clinical Evaluation: A Phase I Study
This compound has been evaluated in a Phase I clinical trial in combination with cisplatin for patients with advanced solid tumors.[2] The study established that this compound can be safely administered with cisplatin, with reversible dose-dependent hepatic toxicity being the primary dose-limiting toxicity.[2][4] The recommended Phase II dose was determined to be 840 mg/m² of this compound and 60 mg/m² of cisplatin every 3 weeks.[2][4] While the best response observed was stable disease in six patients, one patient with adrenal cortical cancer showed a significant regression of liver and lung metastases, highlighting its potential in this cancer type.[4]
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anticancer effects by inhibiting two key enzymes: sphingosine kinase (SphK) and protein kinase C (PKC).[2][5] SphK is responsible for producing the pro-survival signaling molecule sphingosine-1-phosphate (S1P), and its inhibition by this compound disrupts the balance between pro-apoptotic and pro-proliferative signals.[2] this compound also directly inhibits several isoforms of PKC, a family of kinases involved in tumorigenesis.[3][5]
The inhibition of SphK and PKC by this compound leads to the downregulation of downstream signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and MAPK pathways.[3]
Caption: this compound's mechanism of action.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent (final concentration 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Caption: MTT cell viability assay workflow.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells and the loss of membrane integrity in necrotic cells.
-
Cell Treatment: Cells are treated with this compound or vehicle control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This comparative guide consolidates key findings on the anticancer effects of this compound, providing a valuable resource for the scientific community. The presented data and protocols underscore the potential of this compound as a therapeutic agent and provide a foundation for further investigation into its clinical applications.
References
- 1. Facebook [cancer.gov]
- 2. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safingol: A Comparative Analysis of its Efficacy as a Monotherapy and in Combination Regimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safingol (L-threo-dihydrosphingosine) is a synthetic isomer of a naturally occurring sphingolipid that has garnered interest in oncology for its potential as an anti-cancer agent. It primarily functions as a competitive inhibitor of two key signaling enzymes: sphingosine (B13886) kinase 1 (SphK1) and protein kinase C (PKC). By inhibiting these kinases, this compound disrupts critical cellular processes implicated in cancer cell proliferation, survival, and drug resistance. This guide provides a comparative overview of the efficacy of this compound when used as a standalone agent versus in combination with other chemotherapeutic drugs, supported by preclinical and clinical data.
Mechanism of Action: Dual Inhibition of SphK1 and PKC
This compound's anti-neoplastic activity stems from its ability to interfere with two distinct signaling pathways:
-
Inhibition of Sphingosine Kinase 1 (SphK1): SphK1 is an enzyme that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). S1P is a pro-survival signaling molecule that promotes cell proliferation, migration, and angiogenesis while inhibiting apoptosis. By inhibiting SphK1, this compound decreases the intracellular levels of S1P and increases the levels of its pro-apoptotic precursor, ceramide. This shift in the ceramide/S1P rheostat pushes cancer cells towards apoptosis.
-
Inhibition of Protein Kinase C (PKC): PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. Certain PKC isoforms are overexpressed in cancer and contribute to tumor progression and chemoresistance. This compound has been shown to inhibit PKC activity, further contributing to its anti-cancer effects.
The dual inhibition of these pathways suggests that this compound may not only have direct cytotoxic effects but also the potential to sensitize cancer cells to other therapeutic agents.
Efficacy of this compound as a Monotherapy
In preclinical studies, this compound has demonstrated cytotoxic effects against a range of cancer cell lines as a single agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, have been determined in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 2.5 ± 1.1 | [1] |
| LS-174T | Colon Cancer | 3.4 ± 1.0 | [1] |
| SKOV-3 | Ovarian Cancer | 1.4 ± 0.18 | [2] |
| MDA-MB-231 | Breast Cancer | 4.2 ± 0.25 | [2] |
| JIMT-1 | Breast Cancer | 3.6 ± 0.18 | [2] |
| U937 | Leukemia | 6.3 ± 0.41 | [2] |
| KB | Nasopharyngeal Cancer | 5.8 ± 0.33 | [2] |
Table 1: In Vitro Efficacy of this compound Monotherapy in Various Cancer Cell Lines.
Efficacy of this compound in Combination Therapy
Preclinical and clinical evidence suggests that the therapeutic potential of this compound is significantly enhanced when used in combination with conventional chemotherapeutic agents. This potentiation is attributed to this compound's ability to lower the threshold for apoptosis induction and overcome drug resistance mechanisms.
Combination with Cisplatin (B142131)
A phase I clinical trial investigated the safety and efficacy of this compound in combination with cisplatin in patients with advanced solid tumors. While direct preclinical comparative data on IC50 values for the combination was not available in the reviewed literature, the clinical findings provide valuable insights.
| Parameter | Value | Reference |
| Patient Population | 43 patients with advanced solid tumors | [3][4][5] |
| Treatment Regimen | This compound administered intravenously over 60-120 minutes, followed by cisplatin infusion. | [3][4][5] |
| Maximum Tolerated Dose (MTD) | This compound 840 mg/m² and Cisplatin 60 mg/m² every 3 weeks | [3][4][5] |
| Best Response | Stable disease in 6 patients (average 3.3 months) | [3][4][5] |
| Noteworthy Response | One patient with adrenal cortical cancer had significant regression of liver and lung metastases. | [3][4][5] |
Table 2: Summary of Phase I Clinical Trial of this compound in Combination with Cisplatin.
Combination with Mitomycin C
In vitro studies have demonstrated that this compound can significantly enhance the apoptotic effects of mitomycin C in gastric cancer cells.
| Cell Line | Treatment | Apoptosis (%) | Reference |
| SK-GT-5 (p53-deficient, MMC-resistant) | This compound (50 µM) alone | 2 ± 1 | [6] |
| MMC (5 µg/mL) alone | 18 ± 1 | [6] | |
| This compound + MMC | 39 ± 1 | [6] | |
| MKN-74 (p53 wild-type, MMC-sensitive) | This compound (50 µM) alone | 8 ± 3 | [6] |
| MMC (5 µg/mL) alone | 40 ± 4 | [6] | |
| This compound + MMC | 83 ± 4 | [6] |
Table 3: Potentiation of Mitomycin C (MMC)-Induced Apoptosis by this compound in Gastric Cancer Cells.
Combination with 2'-nitroflavone (B1207882) (2'NF)
A recent study highlighted the synergistic anti-tumor effects of this compound when combined with the synthetic flavonoid 2'-nitroflavone in breast cancer models.
| Experimental Model | Treatment | Effect | Reference |
| LM3 and MDA-MB-453 Breast Cancer Cells (In Vitro) | This compound + 2'NF | Synergistic antiproliferative and apoptotic effect | [7][8][9] |
| LM3 Syngeneic Breast Cancer Model (In Vivo) | 2'NF (0.7 mg/kg) | 38% reduction in tumor volume | [8][9] |
| This compound (0.5 mg/kg) | No significant effect | [8][9] | |
| This compound + 2'NF | ~80% reduction in tumor volume | [8][9] |
Table 4: Synergistic Effects of this compound and 2'-nitroflavone (2'NF) in Breast Cancer.
The combination treatment also led to an increase in the pro-apoptotic protein Bax and cleaved PARP, and a decrease in the anti-apoptotic proteins Bcl-xL and Bcl-2.[7][8][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability and can be adapted based on the specific cell line and drug concentrations.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound, the combination drug, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the general steps for quantifying apoptosis using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound alone, the combination drug alone, or the combination of both for the desired time period. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms of Action
To better understand the biological processes influenced by this compound, the following diagrams illustrate its key signaling pathways and a typical experimental workflow.
References
- 1. A Phase I Clinical Trial of this compound in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I clinical trial of this compound in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer cells ic50: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Nutraceuticals on Cisplatin-Induced Cytotoxicity in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of the sphingosine kinase inhibitor this compound in combination with 2'-nitroflavone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic anticancer effects of cisplatin and phenolic aglycones of the aerial part of Rumex dentatus L. in tongue squamous cell carcinoma: insights from network pharmacology and biological verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Impact of Safingol on Cellular Signaling: A Comparative Guide to its Western Blot Validation
For researchers, scientists, and professionals in drug development, understanding the precise molecular impact of a compound is paramount. This guide provides a comprehensive comparison of Safingol's effect on key signaling pathways, validated by Western blot analysis. We will delve into its mechanism of action and objectively compare its performance with alternative inhibitors, supported by experimental data and detailed protocols.
This compound, a synthetic L-threo-stereoisomer of sphinganine, is a known inhibitor of Protein Kinase C (PKC) and Sphingosine (B13886) Kinase (SphK).[1] Its activity translates into the modulation of critical cellular signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways. This inhibitory action has been substantiated through Western blot analyses, which demonstrate a reduction in the phosphorylation of key proteins within these pathways.
Comparative Analysis of Inhibitor Efficacy
Table 1: Quantitative Comparison of Inhibitors on Signaling Pathway Phosphorylation
| Target Pathway | Compound | Target Protein | Cell Line | Concentration | % Inhibition of Phosphorylation (Relative to Control) | Reference |
| PI3K/Akt/mTOR | This compound | p-Akt | Various | Not specified | Inhibition observed (quantitative data not available) | [1] |
| LY294002 | p-Akt (S473) | CNE-2Z | 50 µM | ~66% | [2] | |
| p-Akt, p-mTOR, p-p70S6K | HL-60 | 20 µM | p-Akt: ~49%, p-mTOR: ~38%, p-p70S6K: ~46% | [3] | ||
| MAPK/ERK | This compound | p-ERK | HCT-116 | Not specified | Inhibition observed (quantitative data not available) | [1] |
| U0126 | p-ERK1/2 | RD | 10 µM | ~60% | [4] | |
| p-ERK1/2 | V1 (in vivo) | Not specified | ~92-94% | [5] | ||
| PKC | Gö 6976 | PKCα | In vitro | 100 nM | 98% | [6] |
| SphK | SKI-II | SphK1 | SGC7901 | Not specified | Significant decrease observed (quantitative data not available) | [7] |
Note: The data for alternative inhibitors is derived from specific studies and cell lines and may not be directly comparable across different experimental conditions.
Visualizing the Molecular Pathways and Experimental Workflow
To further elucidate the mechanisms and procedures involved, the following diagrams, created using Graphviz (DOT language), illustrate the targeted signaling pathways and the Western blot workflow.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following section provides a detailed, standardized protocol for performing Western blot analysis to validate the effects of inhibitors on protein phosphorylation.
Western Blot Protocol for Assessing Protein Phosphorylation
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., HCT-116, HeLa) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with the inhibitor (e.g., this compound, LY294002, U0126) at various concentrations for a predetermined time. Include a vehicle-treated control group.
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel electrophoresis to separate proteins based on their molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody, for 1 hour at room temperature.
9. Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
10. Stripping and Re-probing (for total protein):
-
To normalize the data, the membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, the membrane is washed, blocked again, and re-probed with a primary antibody for the total (non-phosphorylated) form of the protein of interest and a loading control (e.g., GAPDH, β-actin).
11. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the total protein band and the loading control for each sample.
-
Calculate the percentage of inhibition or fold change relative to the vehicle-treated control.
Conclusion
This compound demonstrates clear inhibitory effects on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, as qualitatively confirmed by Western blot analysis. While precise quantitative data for this compound's direct impact on protein phosphorylation remains to be fully elucidated in publicly accessible literature, a comparative analysis with alternative, well-characterized inhibitors provides valuable context for its potential efficacy. The detailed protocols and visual aids presented in this guide offer a robust framework for researchers to conduct their own validation studies and contribute to a deeper understanding of this compound's molecular mechanisms.
References
- 1. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sphingosine kinase-1 inhibitor, SKI-II, induces growth inhibition and apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Safingol's Efficacy Across Diverse Cancer Types
For Immediate Release
A comprehensive review of preclinical data reveals Safingol, a synthetic L-threo-stereoisomer of sphinganine, demonstrates broad-spectrum anti-cancer activity across a variety of tumor types. This guide synthesizes available in vitro data to offer a comparative perspective on its efficacy, details its mechanisms of action, and provides standardized experimental protocols for researchers in oncology and drug development.
This compound primarily functions as a competitive inhibitor of two key enzymes implicated in cancer cell proliferation and survival: Protein Kinase C (PKC) and Sphingosine Kinase 1 (SphK1).[1] Inhibition of these kinases disrupts critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, ultimately leading to decreased cell viability, induction of apoptosis, and autophagy.
Comparative Efficacy of this compound in Vitro
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, indicating a differential sensitivity that may be linked to the specific molecular characteristics of each cancer type. The following table summarizes the IC50 values for this compound in various human cancer cell lines as determined by in vitro studies.
| Cancer Type | Cell Line | IC50 (µM) |
| Colon Cancer | HT-29 | 2.5[2] |
| Colon Cancer | LS-174T | 3.4[2] |
Note: IC50 values are most accurately compared when determined under identical experimental conditions. The data presented here are compiled from different studies and should be interpreted as indicative of this compound's potency.
Mechanism of Action: A Dual Inhibitor of PKC and SphK1
This compound exerts its anti-cancer effects through the inhibition of two critical signaling kinases:
-
Protein Kinase C (PKC): As a competitive inhibitor, this compound binds to the regulatory phorbol-binding domain of PKC, a family of enzymes involved in tumor promotion and cell survival.[1]
-
Sphingosine Kinase 1 (SphK1): this compound also inhibits SphK1, an enzyme that produces the pro-survival signaling lipid sphingosine-1-phosphate (S1P). By blocking SphK1, this compound shifts the balance towards pro-apoptotic sphingolipids like ceramide.
The dual inhibition of PKC and SphK1 by this compound leads to the downstream modulation of major signaling pathways that are often dysregulated in cancer.
Signaling Pathways Affected by this compound
This compound's inhibition of PKC and SphK1 has been shown to impact the following key signaling cascades:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been observed to inhibit the phosphorylation of key components of this pathway, including Akt, p70S6k, and ribosomal protein S6 in colon cancer cells.[3]
-
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the phosphorylation of ERK in colon cancer cells.[3]
The following diagrams illustrate the primary mechanisms of action of this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for PKC and SphK1
This protocol is used to determine the effect of this compound on the protein expression levels of PKC and SphK1.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PKC, SphK1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the signal using a chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify protein expression relative to the loading control.
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative) cells.
Conclusion
This compound demonstrates significant anti-cancer activity in a range of cancer cell lines, primarily through the dual inhibition of PKC and SphK1. This leads to the disruption of key pro-survival signaling pathways and the induction of cell death. The provided comparative data and experimental protocols serve as a valuable resource for the scientific community to further investigate the therapeutic potential of this compound and to standardize future research efforts in this area. Further studies, particularly comprehensive screenings like the NCI-60 panel, would provide a more complete picture of this compound's cancer-type specific efficacy and aid in the identification of predictive biomarkers for patient stratification in future clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of the unnatural anticancer lipid this compound, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Safingol with Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-cancer effects of combining Safingol with the widely used chemotherapeutic agent, doxorubicin (B1662922). The data presented is compiled from preclinical studies to support researchers in evaluating this combination therapy. The guide details the experimental validation, quantitative synergy data, and the underlying molecular mechanisms of action.
Quantitative Synergy Analysis
The synergistic effect of this compound and doxorubicin has been quantified across various cancer cell lines. The Combination Index (CI), a parameter derived from the Chou-Talalay median effect principle, is used to define the nature of the drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Data from in vitro studies consistently demonstrates that a 4:1 molar ratio of this compound to doxorubicin results in synergistic cytotoxicity in a panel of human cancer cell lines.[1] The IC50 values for this compound as a single agent are also presented to provide a baseline for its individual potency.[1]
| Cell Line | Cancer Type | This compound IC50 (µM) | This compound:Doxorubicin Molar Ratio | Combination Index (CI) at 90% Cell Kill |
| MDA-MB-231 | Breast | 4.5 ± 0.45 | 4:1 | 0.52 |
| JIMT-1 | Breast | 6.3 ± 0.81 | 4:1 | 0.77 |
| SKOV-3 | Ovarian | 1.4 ± 0.18 | 4:1 | 0.23 |
| U937 | Leukemia | 3.2 ± 0.29 | 4:1 | 0.65 |
| KB | Nasopharynx | 5.8 ± 0.72 | 4:1 | 0.48 |
Experimental Protocols
To validate the synergistic effects of this compound and doxorubicin, specific experimental protocols are essential. The following are detailed methodologies for key assays cited in the literature.
Cell Viability Assay (MTT Assay)
This assay is fundamental in determining the cytotoxic effects of the drug combination.[1]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to this compound and doxorubicin alone and in combination at fixed molar ratios (e.g., 4:1). A range of serially diluted drug concentrations should be tested.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values and Combination Indices.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is employed to quantify the induction of apoptosis by the combination treatment.
-
Cell Treatment: Treat cells with this compound, doxorubicin, and their combination for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates necrotic or late apoptotic cells.
-
Quantification: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.
Western Blot Analysis
This technique is used to investigate the effect of the drug combination on key signaling proteins.
-
Protein Extraction: Lyse the treated cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., PKC, p-JNK, cleaved PARP, Bax, Bcl-2) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically analyze the bands to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflow
The synergistic interaction between this compound and doxorubicin is attributed to their combined effects on specific cellular signaling pathways. This compound, a protein kinase C (PKC) inhibitor, enhances the apoptotic effects of doxorubicin.[2][3] Furthermore, both agents contribute to the generation of reactive oxygen species (ROS), leading to increased oxidative stress and cell death.[1]
Caption: Proposed signaling pathway of this compound and Doxorubicin synergy.
Caption: Experimental workflow for validating synergy.
References
- 1. Role of reactive oxygen species in the synergistic cytotoxicity of this compound-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of the protein kinase C inhibitor this compound administered alone and in combination with chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
Safety Operating Guide
Navigating the Safe Disposal of Safingol: A Procedural Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical compounds like Safingol, a lyso-sphingolipid protein kinase C (PKC) inhibitor, is a critical component of responsible research. Adherence to established disposal protocols not only ensures regulatory compliance but also fosters a culture of safety that is paramount in the scientific community. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Core Safety and Disposal Protocols
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, lab coat, safety glasses or goggles. | [1] |
| Waste Classification | Treat as hazardous chemical waste. | [2][3] |
| Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Prohibited Disposal Routes | Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed. | [1] |
| Spill Cleanup | Evacuate the area, remove ignition sources, and use spark-proof tools. Collect spilled material in suitable, closed containers for disposal. | [1] |
| Container Disposal | Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture to render unusable and dispose of in a sanitary landfill. | [1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires a systematic approach to minimize risk and ensure compliance. The following steps provide a clear, actionable workflow for laboratory personnel.
-
Consult Institutional and Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal.[4] These guidelines will provide specific instructions for your location.
-
Wear Appropriate Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles when handling this compound waste.[1]
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
-
Contain and Label Waste:
-
Solid this compound: Place in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any known hazards.
-
This compound Solutions: Collect in a dedicated, leak-proof, and clearly labeled waste container. The label must identify the contents (e.g., "this compound in DMSO") and indicate that it is hazardous waste.
-
-
Store Waste Appropriately: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the this compound waste.[1] Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.[5]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
Essential Safety and Logistical Information for Handling Safingol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of Safingol, a lyso-sphingolipid protein kinase C (PKC) inhibitor. While a specific Safety Data Sheet (SDS) for this compound was not identified in the immediate search, the following guidelines are based on best practices for handling hazardous drugs and chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure to hazardous substances. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous chemicals.[1][2][3][4]
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard. | Protects against splashes, flying particles, and chemical vapors. | ANSI Z87.1 marked |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes. For administering antineoplastic hazardous drugs, two pairs of chemotherapy gloves are recommended. | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills. | EN 374 (Gloves) |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Protects against inhalation of dust or aerosols. | NIOSH approved |
| Hair and Body Covering | Long-sleeved seamless gowns with tight-fitting cuffs and appropriate hair covers. | Protects against hazardous residue. Gowns should be changed immediately after a spill or every two to three hours. | N/A |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination when handling this compound, which is a crystalline solid.
1. Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.[5]
-
When preparing solutions, avoid the creation of dust.
-
Use only clean glassware and equipment to prevent contamination.
2. Storage:
-
For long-term storage, this compound should be stored at -20°C.[6]
-
Upon receipt, inspect the container for any damage or leaks.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated.
-
Waste Collection: These items must be collected in a designated, sealed hazardous waste container. Antineoplastic and other drug waste should be segregated from other hazardous chemical waste.[7][8]
-
Waste Labeling: Clearly label all waste containers with "Hazardous Waste: this compound" and the associated hazards.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pogo.ca [pogo.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. ethz.ch [ethz.ch]
- 6. apexbt.com [apexbt.com]
- 7. web.uri.edu [web.uri.edu]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
